Deacetylanisomycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S)-2-[(4-methoxyphenyl)methyl]pyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10/h2-5,10-15H,6-7H2,1H3/t10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWAPBCLJQSOJX-WOPDTQHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(C(CN2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H](CN2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182238 | |
| Record name | Deacetylanisomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27958-06-1 | |
| Record name | Deacetylanisomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027958061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deacetylanisomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEACETYLANISOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97W54EY1WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deacetylanisomycin's Attenuated Grip: A Technical Guide to its Mechanism of Action in Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deacetylanisomycin (DAM), a natural precursor to the potent protein synthesis inhibitor anisomycin (ANM), offers a compelling case study in structure-activity relationships at the ribosomal level. While both molecules share the same core pyrrolidine structure, the absence of a C3 acetyl group in DAM dramatically curtails its biological activity. This technical guide provides an in-depth analysis of the inferred mechanism of action of this compound, primarily through a comparative lens with its well-characterized acetylated counterpart, anisomycin. The critical role of the acetyl moiety in high-affinity binding to the peptidyl transferase center (PTC) of the ribosome is highlighted. Although quantitative data for DAM is scarce in publicly available literature, this guide synthesizes the known effects of anisomycin and outlines the detailed experimental protocols required to fully elucidate the inhibitory profile of this compound.
Introduction: The Anisomycin Family and the Significance of the Acetyl Group
Anisomycin, an antibiotic isolated from Streptomyces species, is a powerful tool in molecular biology for its ability to potently inhibit protein synthesis in eukaryotes.[1] Its mechanism involves binding to the 60S ribosomal subunit and interfering with the peptidyl transferase reaction. This compound is a direct biosynthetic precursor to anisomycin, differing only by the absence of an acetyl group at the C3 position of the pyrrolidine ring.[2] This seemingly minor structural modification has profound consequences for the molecule's inhibitory capacity. It has been noted that deacetylation at the 3' position significantly diminishes the translational inhibitory activity.[3] Furthermore, this compound is markedly less effective than anisomycin in activating stress-activated protein kinases (SAPKs) like JNK and p38.[3] This underscores the C3 acetyl group as a key determinant for both ribosomal inhibition and downstream cellular signaling.
The Ribosomal Binding Site and Mechanism of Inhibition
Anisomycin functions by competitively inhibiting the peptidyl transferase reaction, a critical step in the elongation phase of protein synthesis.[4] It binds to the A-site of the peptidyl transferase center on the large ribosomal subunit. The binding of anisomycin is thought to mimic the 3' end of an aminoacyl-tRNA, thereby blocking the accommodation of the incoming amino acid and preventing peptide bond formation.
Given its structural similarity, this compound is presumed to target the same binding pocket within the ribosome. However, the absence of the acetyl group likely results in a significantly lower binding affinity. This reduced affinity is the primary reason for its attenuated inhibitory effect on protein synthesis. The acetyl group on anisomycin is crucial for establishing key interactions within the ribosomal binding pocket, and its absence in DAM leads to a less stable drug-ribosome complex.
Visualizing the Proposed Interaction
The following diagram illustrates the general mechanism of peptidyl transferase inhibition by A-site inhibitors and the inferred difference in binding affinity between anisomycin and this compound.
Caption: Competitive inhibition at the ribosomal A-site.
Quantitative Data: A Comparative Perspective
A thorough review of existing literature reveals a lack of specific quantitative data for this compound's inhibitory activity on protein synthesis. To provide context, the following table summarizes typical inhibitory concentrations for anisomycin and other common protein synthesis inhibitors. It is hypothesized that the IC50 for DAM would be significantly higher than that of anisomycin.
| Compound | Target/Mechanism | Typical IC50 Range | Cell Type/System |
| Anisomycin | Eukaryotic 60S ribosome, peptidyl transferase inhibitor | 0.1 - 10 µg/mL | Various mammalian cell lines |
| This compound | Inferred: Eukaryotic 60S ribosome, weak peptidyl transferase inhibitor | Data not available | - |
| Cycloheximide | Eukaryotic 60S ribosome, inhibits translocation | 200 - 500 ng/mL | Various mammalian cell lines |
| Puromycin | Eukaryotic & Prokaryotic ribosomes, causes premature chain termination | 1 - 10 µg/mL | Various cell-free and cell-based systems |
Note: IC50 values are highly dependent on the specific cell line, experimental conditions, and assay used.
Downstream Signaling: Attenuated Stress Kinase Activation
Anisomycin is a potent activator of the JNK and p38 MAP kinase pathways, a phenomenon known as the ribotoxic stress response. This activation is thought to be a consequence of ribosome stalling. This compound compares very poorly with anisomycin in its ability to activate these stress kinases, which is consistent with its weaker impact on translation.
Signaling Pathway Diagram
The following diagram illustrates the proposed differential effect of anisomycin and this compound on the stress-activated protein kinase pathway.
Caption: Differential activation of stress signaling pathways.
Detailed Experimental Protocols for Characterization
To fully characterize the mechanism of action of this compound, a series of in vitro and cell-based assays are required. The following are detailed protocols for key experiments.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of a compound on the synthesis of a reporter protein in a cell-free system.
Objective: To determine the IC50 of this compound for protein synthesis inhibition.
Materials:
-
Rabbit Reticulocyte Lysate (RRL) system
-
Luciferase mRNA template
-
This compound and Anisomycin (as a positive control)
-
Amino acid mixture (containing [35S]-methionine or a non-radioactive alternative)
-
Luciferase assay reagent
-
Luminometer or scintillation counter
Protocol:
-
Prepare a master mix of RRL, amino acid mixture, and RNase inhibitor.
-
Aliquot the master mix into a 96-well plate.
-
Add varying concentrations of this compound (e.g., from 0.1 µM to 1 mM) and anisomycin (e.g., from 1 nM to 100 µM) to the wells. Include a no-drug control.
-
Initiate the translation reaction by adding the luciferase mRNA template.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Stop the reaction and measure the amount of newly synthesized luciferase.
-
For radioactive detection, spot the reaction mixture onto filter paper, perform a trichloroacetic acid (TCA) precipitation to remove unincorporated amino acids, and measure the radioactivity using a scintillation counter.
-
For non-radioactive detection, add the luciferase assay reagent and measure the luminescence using a luminometer.
-
-
Plot the percentage of inhibition against the drug concentration and calculate the IC50 value.
Ribosome Binding Assay
This assay determines the affinity of a compound for the ribosome.
Objective: To measure the binding affinity (Kd) of this compound to the 60S ribosomal subunit.
Materials:
-
Purified 60S ribosomal subunits
-
Radiolabeled this compound (if available) or a competitive binding setup with radiolabeled anisomycin
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)
-
Nitrocellulose filters
-
Filter washing buffer
-
Scintillation counter
Protocol (Competitive Binding):
-
Incubate a constant concentration of radiolabeled anisomycin with purified 60S ribosomal subunits in the binding buffer.
-
Add increasing concentrations of unlabeled this compound to the reaction mixtures.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at 37°C).
-
Filter the reaction mixtures through nitrocellulose filters. The ribosomes and bound ligands will be retained on the filter, while unbound ligands will pass through.
-
Wash the filters with cold washing buffer to remove non-specifically bound ligands.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The amount of bound radiolabeled anisomycin will decrease as the concentration of this compound increases. This data can be used to calculate the Ki for this compound, which reflects its binding affinity.
Toeprinting Assay
This primer extension inhibition assay can map the precise location of a stalled ribosome on an mRNA template.
Objective: To determine if this compound causes ribosome stalling at the peptidyl transferase center.
Materials:
-
In vitro transcribed mRNA template with a known sequence
-
Fluorescently or radioactively labeled DNA primer complementary to a region downstream of the start codon
-
Rabbit Reticulocyte Lysate (RRL)
-
Reverse transcriptase
-
dNTPs
-
This compound and Anisomycin
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
Protocol:
-
Anneal the labeled primer to the mRNA template.
-
Set up in vitro translation reactions using RRL, the primed mRNA, and either no drug, anisomycin, or this compound.
-
Incubate to allow the formation of initiation complexes and ribosome stalling.
-
Add reverse transcriptase and dNTPs to initiate primer extension.
-
The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will dissociate, creating a "toeprint".
-
Terminate the reactions and purify the cDNA products.
-
Run the cDNA products on a denaturing PAGE gel alongside a sequencing ladder of the same mRNA template.
-
The position of the toeprint band will indicate the precise location of the ribosome stall site. For an A-site inhibitor like anisomycin, the stall site is expected at the peptidyl transferase center. A similar, albeit likely weaker, toeprint would be expected for this compound.
Workflow Diagram for DAM Characterization
Caption: Experimental workflow for characterizing DAM.
Conclusion
This compound serves as an excellent negative control and a structural analog for studying the mechanism of anisomycin. Its significantly reduced activity highlights the critical contribution of the C3 acetyl group to high-affinity binding within the peptidyl transferase center of the eukaryotic ribosome. While direct quantitative data for DAM remains elusive in the current body of literature, the experimental protocols outlined in this guide provide a clear roadmap for its comprehensive characterization. Such studies would not only quantify the precise difference in inhibitory potential between DAM and anisomycin but also offer finer details into the molecular interactions that govern the activity of this class of protein synthesis inhibitors. For drug development professionals, the case of this compound underscores the importance of seemingly minor functional groups in determining the potency and efficacy of a therapeutic agent.
References
- 1. Systematic Exploration of Functional Group Relevance for Anti-Leishmanial Activity of Anisomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative binding of antibiotics to ribosomes from a yeast mutant altered on the peptidyl-transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutations Outside the Anisomycin Binding Site Can Make Ribosomes Drug-Resistant - PMC [pmc.ncbi.nlm.nih.gov]
Deacetylanisomycin: A Technical Guide to its Discovery, Streptomyces Source, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetylanisomycin, a dihydroxypyrrolidine natural product, is a key member of the anisomycin family of antibiotics. Primarily sourced from various species of the genus Streptomyces, this compound has garnered interest for its biological activities, including its role as a plant growth regulator. This technical guide provides a comprehensive overview of the discovery of this compound, its microbial sources, detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathway. Quantitative data is presented in structured tables for clarity, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams.
Introduction
This compound is the structural core of a family of dihydroxypyrrolidine compounds produced by several species of Streptomyces.[1] It is closely related to the well-known protein synthesis inhibitor, anisomycin, and is in fact a precursor in its biosynthesis. While anisomycin has been extensively studied for its potent biological activities, this compound itself is recognized as a potent growth regulator in plants.[1] The pyrrolidine ring system is a common scaffold in many biologically active natural products, and understanding the discovery and biosynthesis of this compound provides valuable insights for natural product discovery and synthetic biology.
Discovery and Sourcing from Streptomyces
Anisomycin, and by extension its precursor this compound, was first reported in 1954 from cultures of Streptomyces griseolus and Streptomyces roseochromogenes.[2] While the primary focus of early research was on anisomycin, this compound was identified as a related metabolite. Streptomyces griseolus is a well-documented producer of this compound.[3] The genus Streptomyces is a prolific source of a vast array of secondary metabolites, including a significant number of clinically important antibiotics.[4] The isolation of this compound from these soil-dwelling bacteria highlights the continued potential of Streptomyces for the discovery of novel bioactive compounds.
Table 1: Documented Streptomyces Sources of this compound and Related Compounds
| Streptomyces Species | Compound(s) | Reference |
| Streptomyces griseolus | Anisomycin, this compound | |
| Streptomyces roseochromogenes | Anisomycin | |
| Streptomyces hygrospinosus var. beijingensis | Anisomycin, this compound |
Experimental Protocols
Fermentation for this compound Production
Detailed fermentation protocols are crucial for maximizing the yield of this compound. The following is a generalized protocol based on common practices for Streptomyces fermentation.
3.1.1. Culture Media and Conditions
-
Seed Culture Medium (per liter):
-
Yeast Extract: 4 g
-
Malt Extract: 10 g
-
Dextrose: 4 g
-
pH: 7.2 (adjusted with NaOH or HCl before autoclaving)
-
-
Production Medium (per liter):
-
Soluble Starch: 20 g
-
Soybean Meal: 10 g
-
Yeast Extract: 2 g
-
CaCO₃: 2 g
-
Trace Salt Solution: 1 mL (containing FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O)
-
pH: 7.0 (adjusted before autoclaving)
-
3.1.2. Fermentation Procedure
-
Inoculate a loopful of a mature Streptomyces griseolus culture into a 250 mL flask containing 50 mL of seed culture medium.
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Transfer the seed culture (5% v/v) to a 2 L flask containing 1 L of production medium.
-
Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 5-7 days.
-
Monitor the production of this compound periodically using analytical techniques such as HPLC.
Extraction and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.
-
Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Extraction:
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Extract the mycelial cake with methanol or acetone to recover any intracellular product.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Chromatographic Purification:
-
Subject the crude extract to silica gel column chromatography using a gradient of chloroform and methanol (e.g., 100:0 to 90:10).
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.
-
Perform further purification using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water.
-
Physicochemical and Spectroscopic Data
Accurate characterization of this compound is essential for its identification and further research.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₃ | |
| Molecular Weight | 223.27 g/mol | |
| Melting Point | 176-179 °C | |
| Optical Rotation [α]D²⁵ | -20.0° (c=1, methanol) | |
| Appearance | Solid |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not yet fully available in compiled format. |
| ¹³C NMR | Data not yet fully available in compiled format. |
| Mass Spectrometry (ESI-MS/MS) | Parent Ion [M+H]⁺: m/z 224Fragment Ions: m/z 206.1, 188.1, 159.0, 121.1 |
Biosynthesis of this compound
The biosynthesis of this compound is intricately linked to that of anisomycin. A biosynthetic gene cluster (BGC) responsible for anisomycin production has been identified in Streptomyces hygrospinosus var. beijingensis, providing significant insights into the formation of the this compound core. The pathway involves a unique set of enzymes that assemble the characteristic benzylpyrrolidine scaffold.
The proposed biosynthetic pathway begins with chorismate, a key intermediate in the shikimate pathway. A series of enzymatic reactions, including those catalyzed by a transketolase, aminotransferase, and a bifunctional dehydrogenase, lead to the formation of the this compound core.
The biosynthesis is notable for the involvement of a cryptic glycosylation step, which is thought to be crucial for the correct processing by downstream enzymes. The final step in the formation of anisomycin from this compound is an acetylation reaction.
Conclusion
This compound stands as an important natural product from Streptomyces, both as a bioactive molecule in its own right and as a key intermediate in the biosynthesis of anisomycin. This guide has provided a detailed overview of its discovery, microbial sources, and the experimental procedures for its production and characterization. The elucidation of its biosynthetic pathway opens up avenues for metabolic engineering and the generation of novel analogs with potentially enhanced or new biological activities. Further research to fully characterize its spectroscopic properties and to explore its full pharmacological potential is warranted.
References
Deacetylanisomycin's Role in Plant Growth Regulation: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylanisomycin, a derivative of the protein synthesis inhibitor anisomycin, has been identified as a potent plant growth regulator[1][2]. Produced by several species of Streptomyces, this dihydroxypyrrolidine compound represents a compelling area of study for the development of novel agrochemicals[3][4]. Despite its recognized potency, the underlying pharmacological mechanisms of this compound in plants are not well-documented in publicly available literature, presenting a significant knowledge gap and a promising frontier for research[4].
This technical guide provides a comprehensive framework for investigating the biological activity of this compound in plant growth regulation. It is designed to equip researchers, scientists, and drug development professionals with the necessary background, hypothetical frameworks, and detailed experimental protocols to explore its mechanism of action. The content herein is based on established principles of plant physiology and phytopharmacology, offering a structured approach to a nascent field of study.
Hypothesized Mechanisms of Action
Given the limited specific data on this compound, we can propose several plausible mechanisms of action based on the known functions of endogenous plant hormones and other growth regulators. These hypotheses provide a foundation for the experimental designs detailed later in this guide. This compound could potentially:
-
Interfere with Auxin Signaling or Transport: Auxins are critical for cell elongation, apical dominance, and root development. This compound might act as an auxin antagonist, blocking its receptors, or inhibit its polar transport, leading to stunted growth.
-
Modulate Cytokinin Activity: Cytokinins promote cell division and shoot growth while inhibiting root growth. This compound could either mimic cytokinin activity, leading to increased shoot proliferation and reduced root systems, or inhibit cytokinin signaling, resulting in the opposite phenotype.
-
Inhibit Gibberellin (GA) Biosynthesis or Signaling: Gibberellins are crucial for seed germination, stem elongation, and flowering. Inhibition of GA pathways by this compound could explain a dwarf phenotype in treated plants.
-
Act as an Abscisic Acid (ABA) Agonist: ABA is a key hormone in stress responses and can inhibit growth. This compound might mimic ABA, leading to growth inhibition and potentially enhanced stress tolerance.
-
Disrupt Ethylene Synthesis or Perception: Ethylene is involved in fruit ripening, senescence, and stress responses, and can inhibit cell expansion. This compound could potentially stimulate ethylene production or signaling.
Quantitative Data on Plant Growth Parameters (Illustrative Examples)
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on plant growth. These are intended to serve as examples of the types of data researchers should aim to collect.
Table 1: Dose-Response Effect of this compound on Arabidopsis thaliana Seedling Growth
| This compound Concentration (µM) | Primary Root Length (mm) ± SD | Shoot Fresh Weight (mg) ± SD |
| 0 (Control) | 25.4 ± 2.1 | 15.2 ± 1.8 |
| 1 | 22.1 ± 1.9 | 14.8 ± 1.5 |
| 10 | 15.8 ± 1.5 | 12.1 ± 1.3 |
| 50 | 8.2 ± 0.9 | 9.5 ± 1.1 |
| 100 | 3.1 ± 0.4 | 6.3 ± 0.7 |
Table 2: Effect of this compound on Endogenous Hormone Levels in Zea mays Seedlings
| Treatment (10 µM this compound) | Indole-3-acetic Acid (IAA) (ng/g FW) | trans-Zeatin (ng/g FW) | Gibberellin A3 (GA3) (ng/g FW) |
| Control | 85.3 | 2.5 | 12.7 |
| This compound | 42.1 | 2.3 | 5.8 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols that can be adapted for studying the effects of this compound.
Protocol 1: In Vitro Seed Germination and Seedling Growth Assay
-
Sterilization: Surface sterilize seeds of the target plant species (e.g., Arabidopsis thaliana) using 70% ethanol for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile distilled water.
-
Plating: Prepare Murashige and Skoog (MS) agar plates containing varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). A stock solution of this compound in DMSO should be used, with the final DMSO concentration kept below 0.1% in all plates, including the control.
-
Stratification and Growth: Place the sterilized seeds on the prepared plates. Cold-stratify the plates at 4°C for 48 hours in the dark to synchronize germination. Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16-hour light/8-hour dark photoperiod).
-
Data Collection: After a set period (e.g., 7-10 days), measure primary root length, count the number of lateral roots, and determine shoot fresh weight.
Protocol 2: Root and Shoot Elongation Assay in Hydroponics
-
Seedling Germination: Germinate seeds on sterile filter paper moistened with distilled water.
-
Transfer to Hydroponics: Once seedlings have developed a primary root and cotyledons, transfer them to a hydroponic system containing a nutrient solution (e.g., Hoagland's solution).
-
Treatment Application: After an acclimation period of 2-3 days, add this compound to the hydroponic solution at the desired concentrations.
-
Growth Measurement: Measure root and shoot length at regular intervals (e.g., every 24 hours) for a period of 5-7 days. Calculate the growth rate for each treatment.
Protocol 3: Quantification of Endogenous Phytohormones by LC-MS/MS
-
Plant Material Treatment: Grow plants in a controlled environment (soil or hydroponics) and treat them with a specific concentration of this compound or a control solution.
-
Tissue Harvesting: After the treatment period, harvest root and shoot tissues separately, flash-freeze them in liquid nitrogen, and store them at -80°C.
-
Hormone Extraction: Homogenize the frozen tissue and extract phytohormones using an appropriate solvent (e.g., 80% methanol with internal standards).
-
Purification: Purify the extracts using solid-phase extraction (SPE) columns to remove interfering compounds.
-
LC-MS/MS Analysis: Analyze the purified extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify different phytohormones.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate hypothetical signaling pathways and experimental workflows for studying this compound.
Caption: Hypothetical signaling cascade for this compound in a plant cell.
Caption: A structured workflow for this compound research.
Caption: Logical flow from hypothesis to expected experimental outcomes.
Conclusion and Future Directions
This compound presents a compelling opportunity for the discovery of novel plant growth regulators. Its potency is recognized, yet the specifics of its biological activity remain an open field for investigation. This guide offers a structured and comprehensive approach for researchers to begin to unravel the mechanisms by which this compound influences plant growth and development.
Future research should focus on a multi-faceted approach, combining physiological, molecular, and genetic techniques. Identifying the direct molecular target(s) of this compound through techniques such as affinity chromatography or genetic screens for resistant mutants will be a critical step in fully elucidating its mode of action. Such discoveries will not only advance our fundamental understanding of plant biology but also pave the way for the rational design of new and effective agrochemicals.
References
Stereoselective Synthesis of (-)-Deacetylanisomycin: A Technical Guide for Researchers
An in-depth examination of key stereoselective strategies for the synthesis of (-)-Deacetylanisomycin, a crucial pyrrolidine alkaloid for research purposes. This guide provides a comparative analysis of synthetic routes starting from L-threose, D-tyrosine, and L-tartaric acid, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in drug development and scientific investigation.
(-)-Deacetylanisomycin, a member of the pyrrolidine alkaloid family, is a compound of significant interest in biomedical research due to its biological activities, which include potential antitumor and antiviral properties. Its stereochemically rich structure, featuring three contiguous chiral centers, presents a considerable challenge for synthetic chemists. This technical guide details established stereoselective synthetic pathways to obtain the optically pure enantiomer, (-)-deacetylanisomycin, providing researchers with the necessary information for its preparation in a laboratory setting.
Comparative Overview of Synthetic Strategies
Three primary chiral pool starting materials have been successfully employed for the stereoselective synthesis of (-)-Deacetylanisomycin: L-threose, D-tyrosine, and L-tartaric acid. Each approach offers distinct advantages and challenges in terms of step economy, overall yield, and the complexity of the synthetic transformations.
| Starting Material | Key Transformations | Overall Yield | Number of Steps | Reference |
| L-threose | Formation of N-benzylimine, Grignard addition, Cyclization | 54% | 5 | [1] |
| D-tyrosine | Iodoamidation, Woodward-Prevost reaction | Not explicitly stated for (-)-Deacetylanisomycin | Multiple Steps | [2][3] |
| L-tartaric acid | Formation of N-benzyl tartarimide, Grignard reaction, Reduction | Not explicitly stated | Multiple Steps | [4] |
Synthetic Pathway from L-Threose
This highly efficient route provides (-)-Deacetylanisomycin in a concise five-step sequence with a commendable overall yield of 54%.[1] The synthesis commences with the readily available L-threose derivative and proceeds through a series of stereocontrolled reactions.
Experimental Workflow: Synthesis from L-Threose
References
Total Synthesis of Deacetylanisomycin and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylanisomycin is a naturally occurring pyrrolidine antibiotic and a potent protein synthesis inhibitor. As the deacetylated analogue of anisomycin, it shares a similar mechanism of action, targeting the peptidyl transferase center of the 60S ribosomal subunit, thereby inhibiting peptide bond formation. Beyond its role in protein synthesis inhibition, this compound and its parent compound, anisomycin, are known to activate stress-activated protein kinases (SAPKs), such as JNK and p38 MAPK, implicating them in various cellular signaling pathways related to stress, apoptosis, and inflammation.[1][2][3][4] This dual activity makes this compound and its analogues compelling targets for total synthesis and further investigation in drug discovery and development.
This technical guide provides an overview of the synthetic approaches toward this compound and its analogues, and details its mechanism of action through relevant signaling pathways.
Synthetic Strategies for this compound
The asymmetric synthesis of this compound has been approached through various strategies, primarily utilizing chiral pool starting materials to establish the required stereochemistry. While detailed experimental protocols from peer-reviewed literature are essential for replication, this guide outlines the key conceptual approaches that have been reported.
Synthesis from Tartaric Acid
One of the prominent strategies for the enantioselective synthesis of (-)-deacetylanisomycin employs (+)-tartaric acid as a chiral starting material. This approach leverages the inherent stereochemistry of tartaric acid to construct the pyrrolidine core with the correct absolute configuration. A concise synthesis has been achieved through the stereocontrolled reductive alkylation of a protected trihydroxynitrile derived from tartaric acid.[5] The resulting aminotriol is then selectively O-mesylated on the primary hydroxyl group, which facilitates an in-situ cyclization to furnish the target molecule.
Synthesis from L-Threose
Another successful enantioselective total synthesis of (-)-deacetylanisomycin commences from L-threose. A key step in this synthetic route is the highly diastereoselective nucleophilic addition of a Grignard reagent to a nitrone derived from L-threose. This reaction proceeds with complete diastereofacial selectivity, effectively setting one of the key stereocenters of the molecule. This approach has been reported to achieve the synthesis in six steps with a notable overall yield.
Due to the limitations of not having access to the full text of scientific articles, detailed experimental protocols and quantitative data such as reaction yields and spectroscopic data for the synthesis of this compound and its analogues could not be compiled into tabular format. Access to primary literature is recommended for researchers seeking to replicate or adapt these synthetic routes.
Biological Activity and Signaling Pathways
This compound's biological activity stems from its ability to interfere with protein synthesis and modulate cellular stress responses.
Inhibition of Protein Synthesis
This compound, like its parent compound anisomycin, is a potent inhibitor of eukaryotic protein synthesis. It binds to the 60S ribosomal subunit and specifically targets the peptidyl transferase center (PTC). The PTC is responsible for catalyzing the formation of peptide bonds between amino acids during translation. By binding to the PTC, this compound obstructs the accommodation of aminoacyl-tRNA at the A-site, thereby preventing peptide bond formation and halting protein elongation.
Activation of Stress-Activated Protein Kinase (SAPK) Pathways
Beyond its effects on protein synthesis, anisomycin and by extension this compound, are potent activators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This activation is a component of the ribotoxic stress response, which is triggered by ribosomal damage or inhibition. The activation of these pathways can lead to a variety of cellular outcomes, including apoptosis, inflammation, and differentiation, depending on the cellular context and the duration of the stimulus.
Conclusion
This compound remains a molecule of significant interest due to its potent biological activities. The total synthesis of this compound and its analogues provides a platform for further structure-activity relationship studies and the development of novel therapeutic agents. While this guide provides a high-level overview of the synthetic strategies and biological mechanisms, researchers are encouraged to consult the primary scientific literature for detailed experimental procedures and further in-depth analysis. The dual mechanism of action, involving both protein synthesis inhibition and modulation of key signaling pathways, underscores the potential of this compound derivatives in various therapeutic areas, including oncology and inflammatory diseases.
References
Deacetylanisomycin: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Deacetylanisomycin, covering its chemical identity, known biological activities, and relevant experimental contexts.
This compound is recognized as the foundational structure for a class of dihydroxypyrrolidines produced by various Streptomyces species. While its parent compound, Anisomycin, is a potent inhibitor of protein synthesis, this compound is considered inactive in this regard. However, it has been identified as a potent regulator of plant growth, although the extent of its pharmacological activity remains an area of limited research.[1] This guide synthesizes the available technical information on this compound, providing a valuable resource for its study and potential applications.
Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is crucial for research and development. This compound is registered under the CAS number 27958-06-1.[2][3][4][5] A comprehensive list of its synonyms and identifiers is provided in the table below to facilitate accurate database searches and material sourcing.
| Identifier Type | Identifier |
| CAS Number | 27958-06-1 |
| Chemical Name | (2R,3S,4S)-2-((4-Methoxyphenyl)methyl)-3,4-pyrrolidinediol |
| Synonyms | (-)-Deacetylanisomycin, Anisomycin, deacetyl-, this compound from Streptomyces*griseolus, SA 3097d1, UNII-97W54EY1WU |
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 223.27 g/mol |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for experimental design, including solvent selection and concentration calculations.
| Property | Value |
| Melting Point | 176-178 °C |
| SMILES | COC1=CC=C(C=C1)C[C@@H]2--INVALID-LINK--O">C@@HO |
| InChI | InChI=1S/C12H17NO3/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10/h2-5,10-15H,6-7H2,1H3/t10-,11+,12+/m1/s1 |
Biological Activity: A Comparative Overview
This compound's biological activity is primarily characterized by its role as a plant growth regulator. In contrast to its parent compound, Anisomycin, it is reported to be an inactive derivative concerning protein synthesis inhibition.
| Compound | Primary Biological Activity | Reported Potency |
| This compound | Plant Growth Regulator | Potent |
| Anisomycin | Protein Synthesis Inhibitor | Potent |
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following are detailed methodologies for key experiments relevant to the study of a potential plant growth regulator. These protocols can be adapted for the investigation of this compound.
Protocol 1: Plant Tissue Culture for Callus Induction
This protocol outlines a general procedure for inducing callus formation from plant explants, a fundamental technique in plant biology to study the effects of growth regulators.
Materials:
-
Murashige and Skoog (MS) medium
-
Sucrose
-
Agar
-
Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D), Kinetin)
-
Plant explants (e.g., leaf discs, stem segments)
-
Sterile petri dishes
-
Sterile water
-
70% Ethanol
-
Bleach solution (e.g., 10% commercial bleach)
-
Laminar flow hood
-
Incubator with controlled light and temperature
Procedure:
-
Explant Sterilization:
-
Excise explants from a healthy source plant.
-
Wash the explants under running tap water for 15-20 minutes.
-
In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.
-
Transfer the explants to a bleach solution for 10-15 minutes with gentle agitation.
-
Rinse the explants 3-5 times with sterile distilled water.
-
-
Culture Initiation:
-
Prepare MS medium supplemented with appropriate concentrations of plant growth regulators. A common starting point for callus induction is a combination of an auxin (e.g., 2,4-D) and a cytokinin (e.g., Kinetin).
-
Adjust the pH of the medium to 5.7-5.8 before autoclaving.
-
Dispense the sterile medium into petri dishes.
-
Place the sterilized explants onto the surface of the solidified medium.
-
Seal the petri dishes with parafilm.
-
-
Incubation and Observation:
-
Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.
-
Observe the explants regularly for signs of callus formation, typically within 2-4 weeks.
-
Subculture the developing callus onto fresh medium every 3-4 weeks to maintain growth.
-
Protocol 2: Root Elongation Assay
This assay is a standard method to quantify the effect of a substance on plant root growth.
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce)
-
Agar
-
Plant nutrient solution (e.g., half-strength MS medium)
-
This compound stock solution
-
Sterile petri dishes
-
Growth chamber
Procedure:
-
Seed Sterilization and Germination:
-
Surface sterilize seeds as described in Protocol 1.
-
Plate the sterile seeds on agar-solidified, hormone-free nutrient medium.
-
Vernalize the seeds at 4°C for 2-3 days to synchronize germination.
-
Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for germination.
-
-
Treatment Application:
-
Prepare nutrient agar plates containing a range of concentrations of this compound. A vehicle control (solvent only) should be included.
-
After 4-5 days of germination, transfer seedlings of uniform size to the treatment plates.
-
-
Data Collection and Analysis:
-
Incubate the plates vertically in the growth chamber to allow roots to grow along the surface of the agar.
-
After a set period (e.g., 5-7 days), scan the plates.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Calculate the average root length for each treatment and compare it to the control to determine the effect of this compound on root elongation.
-
Potential Signaling Pathways and Experimental Workflow
As a plant growth regulator, this compound likely interacts with established plant hormone signaling pathways. While its specific targets are unknown, a general understanding of these pathways provides a framework for future research.
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. This compound FROM STREPTOMYCES*GRISEOLUS CAS#: 27958-06-1 [chemicalbook.com]
- 3. This compound|CAS 27958-06-1|DC Chemicals [dcchemicals.com]
- 4. This compound | CAS 27958-06-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound | C12H17NO3 | CID 11790817 - PubChem [pubchem.ncbi.nlm.nih.gov]
Understanding the Ribosome-Binding Site of Deacetylanisomycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylanisomycin is a member of the anisomycin family of antibiotics, known for their potent inhibition of protein synthesis in eukaryotic organisms. By targeting the ribosome, the cellular machinery responsible for translating mRNA into protein, this compound and its analogs serve as critical tools in molecular biology research and as potential scaffolds for therapeutic development. This technical guide provides a comprehensive overview of the ribosome-binding site of this compound, detailing its mechanism of action, the experimental protocols used to elucidate its binding characteristics, and the structural basis of its interaction with the ribosome.
While specific high-resolution structural and quantitative binding data for this compound are limited in publicly available literature, its close structural and functional similarity to anisomycin allows for a detailed understanding of its ribosomal binding site. This guide will leverage the extensive research on anisomycin to infer the binding properties of this compound, while also outlining the methodologies to obtain specific data for this compound.
Mechanism of Action: Targeting the Peptidyl Transferase Center
This compound, like anisomycin, inhibits the peptidyl transferase reaction, a critical step in the elongation phase of protein synthesis. This inhibition occurs within the Peptidyl Transferase Center (PTC) of the large ribosomal subunit (60S in eukaryotes).
Key Interaction Points:
-
A-Site Binding: this compound binds to the A-site (aminoacyl-tRNA site) of the PTC. This binding pocket is also where the aminoacyl moiety of the incoming tRNA docks.
-
Competitive Inhibition: By occupying the A-site, this compound competitively inhibits the binding of the aminoacyl-tRNA, thereby preventing the formation of a peptide bond.
-
Interaction with 28S rRNA: The binding is primarily mediated by interactions with specific nucleotides of the 28S ribosomal RNA (in eukaryotes), which forms the catalytic core of the PTC.
The following diagram illustrates the inhibitory action of this compound on the ribosome.
Quantitative Data on Ribosome Binding
Table 1: Inhibition of Protein Synthesis
| Compound | Assay System | IC50 (µM) | Reference Organism |
| This compound | Data not available | Data not available | Data not available |
| Anisomycin | Rabbit Reticulocyte Lysate | ~1 | Oryctolagus cuniculus |
| Anisomycin | Yeast Cell-Free System | ~0.5 | Saccharomyces cerevisiae |
Table 2: Ribosome Binding Affinity
| Compound | Method | Dissociation Constant (Kd) (µM) | Ribosome Source |
| This compound | Data not available | Data not available | Data not available |
| Anisomycin | Crystallography Soak | >1 (for resistant mutant) | Haloarcula marismortui[1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the ribosome-binding site of inhibitors like this compound.
In Vitro Translation Inhibition Assay
This assay measures the concentration-dependent inhibition of protein synthesis in a cell-free system.
Objective: To determine the IC50 value of this compound.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available)[2][3][4][5]
-
Amino acid mixture (containing [35S]-methionine)
-
mRNA template (e.g., luciferase mRNA)
-
This compound stock solution (in DMSO or ethanol)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the rabbit reticulocyte lysate, amino acid mixture (with [35S]-methionine), and the mRNA template.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Precipitation: Stop the reaction by adding a solution of NaOH and H2O2. Precipitate the newly synthesized, radiolabeled proteins by adding cold 10% TCA.
-
Washing: Pellet the precipitated proteins by centrifugation. Wash the pellet with 5% TCA and then with acetone to remove unincorporated [35S]-methionine.
-
Quantification: Resuspend the protein pellet in a suitable buffer and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces protein synthesis by 50%.
The workflow for this assay is depicted in the following diagram.
Toeprinting Assay
This primer extension inhibition assay identifies the specific site on the mRNA where the ribosome stalls in the presence of an inhibitor.
Objective: To map the precise location of this compound-induced ribosome stalling.
Materials:
-
In vitro transcription/translation coupled system (e.g., PURE system)
-
DNA template with a T7 promoter encoding a specific mRNA
-
Reverse transcriptase
-
Fluorescently or radioactively labeled DNA primer complementary to the 3' end of the mRNA
-
Deoxynucleotide triphosphates (dNTPs)
-
Dideoxynucleotide triphosphates (ddNTPs) for sequencing ladder
-
Urea-polyacrylamide gel
Protocol:
-
In Vitro Translation: Set up a coupled transcription/translation reaction with the DNA template. Add this compound to the reaction to induce ribosome stalling. Include a control reaction without the inhibitor.
-
Primer Annealing: Add the labeled primer to the reaction and anneal it to the mRNA.
-
Primer Extension: Add reverse transcriptase and dNTPs to initiate cDNA synthesis. The reverse transcriptase will extend the primer until it encounters the stalled ribosome, creating a "toeprint" of a specific length.
-
Sequencing Ladder: In parallel, perform Sanger sequencing reactions using the same primer and template with the addition of ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) in separate tubes to generate a size ladder.
-
Gel Electrophoresis: Denature the cDNA products from the toeprinting and sequencing reactions and separate them on a high-resolution urea-polyacrylamide gel.
-
Analysis: Visualize the labeled cDNA fragments. The position of the toeprint band relative to the sequencing ladder indicates the precise nucleotide on the mRNA where the leading edge of the ribosome is stalled. For PTC inhibitors, this is typically 15-18 nucleotides downstream of the codon in the P-site.
The logical flow of the toeprinting assay is shown below.
Fluorescence Polarization (FP) Competition Assay
This assay can be used to determine the binding affinity (Kd) of an unlabeled compound by measuring its ability to displace a fluorescently labeled probe from the ribosome.
Objective: To determine the dissociation constant (Kd) of this compound for the ribosome.
Materials:
-
Purified ribosomes (e.g., from E. coli or rabbit reticulocytes)
-
A fluorescently labeled probe known to bind to the PTC A-site (e.g., a fluorescent derivative of a known A-site binder)
-
This compound stock solution
-
Binding buffer
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Assay Setup: In a microplate, add the purified ribosomes and the fluorescently labeled probe at a concentration below its Kd to ensure a significant portion is bound.
-
Competitor Addition: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate the plate at a constant temperature to allow the binding to reach equilibrium.
-
FP Measurement: Measure the fluorescence polarization in each well. The displacement of the fluorescent probe by this compound will cause a decrease in the FP signal as the smaller, unbound probe tumbles more rapidly in solution.
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of this compound. Fit the data to a competition binding equation to calculate the IC50, which can then be converted to the Ki (and thus Kd) for this compound.
The principle of the fluorescence polarization competition assay is illustrated below.
References
Deacetylanisomycin: A Tool for Dissecting Cellular Stress Signaling and Protein Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Deacetylanisomycin (DAM) , a close structural analog of the well-studied protein synthesis inhibitor anisomycin, serves as a critical control and investigative tool in fundamental cell biology. While often described as an "inactive derivative" of anisomycin, its dramatically reduced potency in inhibiting protein synthesis makes it an invaluable resource for delineating the specific cellular effects of its parent compound and for probing the intricacies of the ribotoxic stress response. This guide provides a comprehensive overview of DAM's known biological activities, its comparative pharmacology with anisomycin, and detailed protocols for its application in research settings.
Core Concepts: The Significance of the Acetyl Group
This compound is structurally identical to anisomycin, save for the absence of an acetyl group at the 3-position of the pyrrolidine ring. This seemingly minor modification has profound consequences for its biological activity. Structure-activity relationship studies have demonstrated that the 3-acetoxy group is crucial for potent inhibition of the peptidyl transferase center on the 80S ribosome. Its removal in this compound leads to a significant reduction in protein synthesis inhibition.[1][2] This key difference is what positions DAM as an excellent negative control in experiments investigating the downstream consequences of protein synthesis inhibition by anisomycin.
While DAM exhibits significantly lower activity in blocking translation, it is important to consider that at high concentrations, it may still elicit cellular responses. However, its primary utility lies in its ability to help researchers distinguish between cellular events triggered by potent protein synthesis inhibition versus other potential off-target effects of anisomycin or the activation of stress signaling pathways through mechanisms not solely dependent on ribosome stalling.
Data Summary: Comparative Biological Activity
The following tables summarize the known quantitative data for this compound, primarily in comparison to anisomycin, to highlight its distinct pharmacological profile.
| Compound | Target | Mechanism of Action | Reported IC50 / Effective Concentration | Cell Line(s) |
| This compound | Peptidyl Transferase Center (80S Ribosome) | Weak inhibitor of protein synthesis | Not widely reported; significantly higher than anisomycin | Not specified |
| Anisomycin | Peptidyl Transferase Center (80S Ribosome) | Potent inhibitor of protein synthesis | nM to low µM range for protein synthesis inhibition; 0.1-10 µg/mL for stress kinase activation | Various, including HEK293, HeLa, U87 |
| Biological Process | This compound Activity | Anisomycin Activity |
| Protein Synthesis Inhibition | Very Low / Negligible at standard concentrations | High |
| Ribotoxic Stress Response Activation | Weak or requires high concentrations | Potent activator |
| JNK/p38 MAPK Activation | Weak or requires high concentrations | Potent activator |
| Apoptosis Induction | Not a primary inducer at low concentrations | Induces apoptosis in various cell lines, often in a p38 MAPK-dependent manner[3] |
Signaling Pathways: The Ribotoxic Stress Response
Anisomycin is a classical inducer of the ribotoxic stress response, a cellular signaling cascade initiated by damage or inhibition of the ribosome.[4] This response is characterized by the rapid activation of mitogen-activated protein kinases (MAPKs), particularly JNK and p38.[5] this compound, due to its weak interaction with the ribosome, is a poor activator of this pathway compared to anisomycin. This differential activity allows researchers to investigate which downstream cellular events are a direct consequence of ribotoxic stress signaling versus those that may be triggered by other mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound can be used as a crucial negative control to study the effects of anisomycin.
In Vitro Protein Synthesis Inhibition Assay
This protocol is designed to compare the protein synthesis inhibitory activity of this compound and anisomycin.
a. Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Anisomycin (stock solution in DMSO)
-
[³⁵S]-Methionine/Cysteine mix
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
b. Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound and anisomycin in complete medium. A suggested starting range for DAM would be 10-1000 fold higher than for anisomycin.
-
Remove the culture medium and wash the cells with PBS.
-
Add the medium containing the different concentrations of DAM or anisomycin to the cells and incubate for 30 minutes. Include a DMSO vehicle control.
-
Add [³⁵S]-Methionine/Cysteine mix to each well and incubate for an additional 30-60 minutes.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and precipitate the protein using TCA.
-
Wash the protein pellets with ethanol and then solubilize them.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of protein synthesis inhibition against the drug concentration to determine the IC50 values.
Western Blot Analysis of JNK and p38 Activation
This protocol allows for the assessment of DAM's ability to induce the ribotoxic stress response by measuring the phosphorylation of JNK and p38 MAPKs.
a. Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Anisomycin (positive control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
b. Procedure:
-
Treat cells with various concentrations of this compound or a known activating concentration of anisomycin (e.g., 10 µg/mL) for a specified time (e.g., 30-60 minutes).
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein for JNK and p38.
Cell Viability and Apoptosis Assays
These assays can determine if this compound, at concentrations that do not significantly inhibit protein synthesis, can still affect cell viability or induce apoptosis, providing a comparison to the known effects of anisomycin.
a. Materials:
-
Cell line of interest
-
This compound and Anisomycin
-
MTT or other cell viability assay kit
-
Annexin V-FITC/Propidium Iodide apoptosis detection kit
-
Flow cytometer
b. Procedure for Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate.
-
Treat with a range of concentrations of DAM and anisomycin for 24-72 hours.
-
Add MTT reagent and incubate.
-
Add solubilization solution and read the absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control.
c. Procedure for Apoptosis (Annexin V/PI Staining):
-
Treat cells with DAM or anisomycin for a desired time period.
-
Harvest and wash the cells.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is more than just an inactive analog of anisomycin; it is a precision tool for cell biologists. Its significantly attenuated ability to inhibit protein synthesis allows for the deconvolution of cellular responses to ribosome inhibition and stress. By using this compound in parallel with anisomycin, researchers can confidently attribute specific cellular phenomena, such as the activation of JNK/p38 signaling or the induction of apoptosis, to the potent activity of anisomycin at the ribosome. This comparative approach is essential for the accurate interpretation of data in studies of protein synthesis, stress signaling, and cell fate determination. As our understanding of these fundamental processes deepens, the strategic use of molecules like this compound will continue to be indispensable for rigorous and insightful cell biology research.
References
- 1. mdpi.com [mdpi.com]
- 2. Systematic Exploration of Functional Group Relevance for Anti-Leishmanial Activity of Anisomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protein synthesis inhibitor anisomycin induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Deacetylanisomycin: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylanisomycin (DAM) is a derivative of anisomycin, a pyrrolidine antibiotic isolated from Streptomyces species. Anisomycin and its analogs are known inhibitors of protein synthesis and potent activators of stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1] These signaling pathways are critically involved in cellular stress responses, apoptosis, and inflammation.[2][3] This document provides detailed protocols for the experimental use of this compound in cell culture, with a focus on assessing its cytotoxic effects and understanding its mechanism of action.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The following protocols and data are largely based on the known activities of its close analog, anisomycin. Researchers should use this information as a starting point and optimize the conditions for their specific cell lines and experimental setups.
Mechanism of Action
This compound, like anisomycin, is believed to exert its biological effects primarily through two mechanisms:
-
Inhibition of Protein Synthesis: It binds to the 60S ribosomal subunit, interfering with peptidyl transferase activity and thereby inhibiting the elongation step of protein synthesis.[4]
-
Activation of Stress-Activated Protein Kinases (SAPKs): DAM is a potent agonist of the JNK and p38 MAPK signaling cascades.[2] Activation of these pathways can lead to various cellular outcomes, including the induction of apoptosis.
Quantitative Data Summary
While specific IC50 values for this compound are not widely reported, the following table provides a template for how to present such data once determined. The values for the related compound, anisomycin, can vary widely depending on the cell line and the duration of treatment.
Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| e.g., HeLa | Cervical Cancer | 24 | Determine Experimentally | |
| e.g., MCF-7 | Breast Cancer | 24 | Determine Experimentally | |
| e.g., A549 | Lung Cancer | 48 | Determine Experimentally | |
| e.g., Jurkat | T-cell Leukemia | 48 | Determine Experimentally |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and a general workflow for its investigation in cell culture.
Caption: this compound signaling pathway leading to apoptosis.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound (DAM) stock solution (e.g., 10 mM in DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of DAM in complete medium. A suggested starting range, based on anisomycin, is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the DAM dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest DAM concentration).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability versus the log of the DAM concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (DAM)
-
Cell line of interest
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with DAM at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then trypsinize the attached cells. Combine the collected medium and the trypsinized cells.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC is typically detected in the FL1 channel, and PI in the FL2 channel.
-
Set up compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis for JNK and p38 Activation
This protocol is for detecting the phosphorylation of JNK and p38, which indicates their activation, in response to DAM treatment.
Materials:
-
This compound (DAM)
-
Cell line of interest
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with DAM as described in the apoptosis assay protocol. A shorter treatment time (e.g., 30 minutes to 6 hours) may be optimal for detecting kinase phosphorylation.
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. An increase in the ratio of phosphorylated to total JNK and p38 indicates activation of these pathways.
-
References
- 1. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Complete inhibition of anisomycin and UV radiation but not cytokine induced JNK and p38 activation by an aryl-substituted dihydropyrrolopyrazole quinoline and mixed lineage kinase 7 small interfering RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating Cancer Cell Apoptosis with Deacetylanisomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the apoptotic effects of Deacetylanisomycin on cancer cells. The protocols outlined below detail the methodologies for key experiments to elucidate the compound's mechanism of action, including its effects on cell viability, apoptosis induction, cell cycle progression, and key signaling pathways.
Introduction to this compound and Cancer Cell Apoptosis
This compound is a derivative of Anisomycin, a known protein synthesis inhibitor that also activates stress-activated protein kinases (SAPKs), such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[1][2][3][4] Anisomycin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The proposed mechanism of action for this compound-induced apoptosis is through the activation of the JNK signaling pathway, modulation of the Bcl-2 family of proteins, and subsequent activation of executioner caspases, leading to programmed cell death.
Data Presentation
Table 1: Cytotoxicity of this compound (IC50 Values) in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound need to be experimentally determined for a panel of cancer cell lines to assess its cytotoxic potential. The following table provides a template for presenting such data.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| HeLa | Cervical Carcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| A549 | Lung Carcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| HT-29 | Colorectal Adenocarcinoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| U-87 MG | Glioblastoma | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined |
Note: The IC50 values should be determined using a cell viability assay such as the MTT assay.
Key Signaling Pathways
This compound-Induced Apoptosis Signaling Pathway
This compound is hypothesized to induce apoptosis through the activation of the intrinsic pathway, mediated by the JNK signaling cascade and regulation of the Bcl-2 family of proteins.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This compound and Cell Cycle Regulation
Anisomycin, a related compound, has been shown to induce G2/M phase cell cycle arrest in osteosarcoma cells. This is often associated with alterations in the expression of key cell cycle regulatory proteins.
Caption: Hypothesized G2/M cell cycle arrest pathway induced by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the apoptotic effects of this compound.
Experimental Workflow
Caption: Overall experimental workflow for investigating this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Annexin V-negative and PI-negative cells are considered live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, following this compound treatment.
Principle: This assay utilizes a synthetic peptide substrate, DEVD, conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Principle: The DNA content of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified by staining with a fluorescent dye like propidium iodide (PI) and analyzing by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 or 48 hours, then harvest the cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined using cell cycle analysis software.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key apoptosis-regulating proteins.
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
References
- 1. Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein synthesis and activation of stress-activated protein kinases by onnamide A and theopederin B, antitumor marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis and activation of stress‐activated protein kinases by onnamide A and theopederin B, antitumor marine natural products - PMC [pmc.ncbi.nlm.nih.gov]
Deacetylanisomycin: A Tool for Investigating Cellular Stress Signaling Pathways
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deacetylanisomycin (DAM) is a close structural analog of Anisomycin (ANS), a well-characterized antibiotic and potent inhibitor of protein synthesis in eukaryotic cells. Anisomycin and its analogs are widely utilized as powerful tools in cell biology to investigate stress-activated signaling pathways. By interfering with the peptidyl transferase center of the 80S ribosome, these compounds stall translation, triggering a ribotoxic stress response. This response involves the robust activation of two key mitogen-activated protein kinase (MAPK) pathways: the c-Jun N-terminal kinase (JNK) and the p38 MAPK pathways.[1][2] These pathways are central regulators of a multitude of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in studying these critical cell signaling cascades. Due to the limited availability of specific data for this compound in publicly accessible literature, the quantitative data and protocols provided herein are largely based on studies conducted with its parent compound, Anisomycin. Researchers are strongly advised to perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setups when using this compound.
Mechanism of Action
This compound, like Anisomycin, is predicted to function as a protein synthesis inhibitor. It is hypothesized to bind to the 60S ribosomal subunit, interfering with the peptidyl transferase reaction and thereby halting polypeptide chain elongation.[5] This disruption of ribosome function leads to the activation of the ribotoxic stress response, which culminates in the phosphorylation and activation of JNK and p38 MAPK.
Data Presentation
Disclaimer: The following quantitative data is for Anisomycin and is provided for comparative and guidance purposes. The potency of this compound may vary, and it is essential to determine its specific activity experimentally.
Table 1: Reported IC50 Values for Anisomycin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| HCT-116 | Colorectal Carcinoma | Not specified | Not specified |
| A549 | Lung Carcinoma | Not specified | Not specified |
| HL-60 | Promyelocytic Leukemia | Not specified | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified |
| T-47D | Breast Cancer | Not specified | Not specified |
| MCF-7 | Breast Cancer | Not specified | Not specified |
Note: Specific IC50 values for Anisomycin's cytotoxic effects are highly cell-line dependent and vary across literature. Researchers should determine the IC50 for this compound in their cell line of interest.
Table 2: Typical Concentration Range for Anisomycin to Activate JNK and p38 MAPK
| Activator | Typical Concentration Range | Treatment Time | Cell Line Example |
| Anisomycin | 0.1 - 10 µg/mL | 15 - 60 minutes | Various |
Note: The optimal concentration and time for this compound-induced JNK and p38 activation should be determined empirically.
Mandatory Visualizations
Caption: this compound-induced activation of JNK and p38 MAPK pathways.
Caption: General workflow for analyzing JNK and p38 activation.
Caption: Dual mechanism of this compound action.
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol is to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (DAM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DAM in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the DAM dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of JNK and p38 MAPK Phosphorylation
This protocol details the detection of activated JNK and p38 MAPK by Western blotting.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (DAM)
-
Anisomycin (as a positive control, optional)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-p38 (Thr180/Tyr182), anti-p38, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of DAM for various time points (e.g., 15, 30, 60 minutes). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total JNK, total p38, and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
Protocol 3: In Vitro Protein Synthesis Assay
This protocol provides a method to assess the inhibitory effect of this compound on protein synthesis.
Materials:
-
Rabbit reticulocyte lysate in vitro translation system
-
Luciferase mRNA template
-
Amino acid mixture (containing all amino acids except methionine)
-
[35S]-Methionine
-
This compound (DAM)
-
Anisomycin or Cycloheximide (as positive controls)
-
TCA (Trichloroacetic acid)
-
Scintillation fluid and counter
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's instructions for the rabbit reticulocyte lysate system.
-
Add a range of concentrations of DAM to the reactions. Include a vehicle control and positive controls (Anisomycin, Cycloheximide).
-
Add the luciferase mRNA template and [35S]-Methionine to initiate the translation reaction.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reaction by adding an equal volume of 1 N NaOH and incubate at 37°C for 15 minutes to hydrolyze the aminoacyl-tRNAs.
-
Precipitate the newly synthesized proteins by adding cold 25% TCA.
-
Collect the precipitates on glass fiber filters and wash with 5% TCA.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each concentration of DAM compared to the vehicle control.
Conclusion
This compound is a valuable research tool for dissecting the complex signaling networks governed by the JNK and p38 MAPK pathways. Its ability to induce a potent ribotoxic stress response allows for the controlled activation of these cascades, facilitating the study of their downstream targets and cellular consequences. The protocols provided in this document, while based on the well-characterized analog Anisomycin, offer a solid foundation for researchers to design and execute experiments using this compound. It is imperative to empirically determine the optimal experimental conditions to ensure reliable and reproducible data. Through careful experimental design and execution, this compound can significantly contribute to our understanding of cellular stress responses in both normal physiology and disease states.
References
- 1. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anisomycin | JNK/c-jun Activators: R&D Systems [rndsystems.com]
- 3. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Deacetylanisomycin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylanisomycin hydrochloride is the hydrochloride salt of this compound, an inactive derivative of the protein synthesis inhibitor, Anisomycin.[1] Anisomycin is known to be a potent activator of stress-activated protein kinases (SAPKs), including JNK and p38 MAP kinase.[2] this compound, being an inactive analog, serves as an ideal negative control in studies investigating the effects of Anisomycin on these signaling pathways. Proper preparation of a stock solution is the first critical step for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound hydrochloride stock solution.
Physicochemical and Solubility Data
A clear understanding of the physicochemical properties of this compound hydrochloride is essential for accurate stock solution preparation. The table below summarizes key quantitative data.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈ClNO₃ | [2] |
| Molecular Weight | 259.73 g/mol | [2] |
| Appearance | Solid powder | |
| Purity | >98% (refer to Certificate of Analysis) | |
| Solubility | Soluble in DMSO | |
| Storage (Short Term) | 0 - 4°C (days to weeks), dry and dark | |
| Storage (Long Term) | -20°C (months to years), dry and dark | |
| Shelf Life | >3 years (if stored properly) |
Experimental Protocols
Materials and Equipment
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.
1. Calculation of Mass:
To prepare a 10 mM stock solution, the required mass of this compound hydrochloride can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 259.73 g/mol = 2.5973 mg
2. Weighing the Compound:
-
Wear appropriate PPE.
-
On a calibrated analytical balance, carefully weigh out the calculated mass of this compound hydrochloride powder.
-
Transfer the powder to a sterile microcentrifuge tube.
3. Dissolving the Compound:
-
Add the desired volume of sterile DMSO to the microcentrifuge tube containing the powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
4. Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (days to weeks), store the aliquots at 4°C.
-
For long-term storage (months to years), store the aliquots at -20°C.
Visualization of Related Signaling Pathway and Experimental Workflow
Anisomycin-Induced Stress-Activated Protein Kinase (SAPK) Pathway
This compound is the inactive analog of Anisomycin. The following diagram illustrates the signaling pathway activated by Anisomycin, for which this compound hydrochloride would serve as a negative control. Anisomycin activates stress-activated protein kinases (SAPKs) like JNK and p38, which are involved in cellular responses to stress, including apoptosis and inflammation.
Caption: Anisomycin-induced SAPK signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical steps for preparing the this compound hydrochloride stock solution.
Caption: Workflow for preparing stock solution.
References
Application Notes and Protocols: Deacetylanisomycin for In Vitro Translation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deacetylanisomycin is a derivative of anisomycin, a well-characterized protein synthesis inhibitor. Like its parent compound, this compound targets the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Specifically, it inhibits the peptidyl transferase center (PTC) on the large ribosomal subunit, a critical site for peptide bond formation. This activity makes this compound a valuable tool for studying the mechanisms of translation and a potential lead compound in the development of novel therapeutics, such as antimicrobial and anticancer agents.
These application notes provide a comprehensive overview of the use of this compound in in vitro translation inhibition assays. Detailed protocols for utilizing a rabbit reticulocyte lysate (RRL) system, a widely used platform for studying eukaryotic translation, are presented. Additionally, this document outlines the mechanism of action of this compound and presents available quantitative data on its inhibitory activity.
Mechanism of Action: Inhibition of the Peptidyl Transferase Center
This compound exerts its inhibitory effect by binding to the A-site of the peptidyl transferase center (PTC) within the large (60S) ribosomal subunit in eukaryotes. The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids.
By occupying the A-site, this compound physically obstructs the binding of the incoming aminoacyl-tRNA. This blockage prevents the addition of the next amino acid to the growing polypeptide chain, thereby halting protein synthesis. The interaction of anisomycin and its derivatives with the A-site is stabilized by interactions with specific nucleotides within the 25S/28S rRNA, such as C2452 and U2506 in the context of the yeast ribosome.[1] This targeted inhibition of the PTC makes this compound a specific and potent tool for dissecting the elongation step of translation.
Data Presentation
The inhibitory potency of this compound on in vitro translation has been evaluated. The following table summarizes the available quantitative data for its half-maximal inhibitory concentration (IC50).
| Compound | Assay System | IC50 (µM) | Reference |
| This compound (Diol 2) | Leishmania tarentolae cell-free translation | > 20 | [1] |
| Anisomycin | Leishmania tarentolae cell-free translation | 0.04 ± 0.01 | [1] |
Note: A similar trend of inhibition by this compound was observed in a rabbit reticulocyte lysate system, though specific quantitative data was not provided in the primary reference.[1]
Experimental Protocols
This section provides a detailed protocol for performing an in vitro translation inhibition assay using a commercially available rabbit reticulocyte lysate (RRL) system and a luciferase reporter mRNA. This method allows for a quantitative assessment of the inhibitory activity of compounds like this compound.
Materials and Reagents
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Rabbit Reticulocyte Lysate (RRL), nuclease-treated (e.g., Promega, Thermo Fisher Scientific)
-
Luciferase mRNA (e.g., Firefly or Renilla luciferase)
-
Amino Acid Mixture (minus methionine or leucine, depending on the desired labeling method)
-
RNase Inhibitor
-
Nuclease-free water
-
Potassium Acetate (KOAc)
-
Magnesium Acetate (Mg(OAc)2)
-
Luciferase Assay Reagent (e.g., Promega Luciferase Assay System)
-
96-well white, flat-bottom plates
-
Luminometer
Experimental Workflow Diagram
References
Application of Deacetylanisomycin in Stem Cell Research: A Review of Available Information
Initial Assessment: A comprehensive review of published scientific literature reveals a notable absence of direct research on the application of Deacetylanisomycin (DAM) in the field of stem cell biology. As of the current date, there are no specific studies detailing its effects on stem cell differentiation, proliferation, or associated signaling pathways. Therefore, detailed application notes, quantitative data, and established protocols specifically for the use of this compound with stem cells are not available.
However, it is possible that this compound may function as a Histone Deacetylase (HDAC) inhibitor, a class of compounds extensively studied for their profound impact on stem cell fate. The following information is provided as a detailed overview of the well-established roles of HDAC inhibitors in stem cell research, which may offer a foundational understanding for researchers interested in exploring the potential effects of novel compounds like this compound.
Histone Deacetylase Inhibitors (HDACi) in Stem Cell Research: A Comprehensive Overview
Histone deacetylase inhibitors (HDACi) are a class of small molecules that play a crucial role in epigenetic regulation by inhibiting the activity of histone deacetylases. This inhibition leads to an increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression.[1][2][3] These changes can significantly influence the fundamental properties of stem cells, including their self-renewal, pluripotency, and differentiation potential.[1][4]
Key Applications of HDAC Inhibitors in Stem Cell Research:
-
Modulation of Pluripotency and Self-Renewal: HDAC inhibitors can influence the expression of core pluripotency factors such as Oct4, Sox2, and Nanog. Depending on the specific inhibitor, its concentration, and the cellular context, HDACi can either help maintain the pluripotent state or promote the exit from it.
-
Directed Differentiation: A primary application of HDAC inhibitors is to guide the differentiation of stem cells into specific lineages. By altering the epigenetic landscape, HDACi can enhance the efficiency of differentiation protocols for various cell types, including neurons, cardiomyocytes, and hepatocytes.
-
Somatic Cell Reprogramming: HDAC inhibitors have been shown to significantly improve the efficiency of generating induced pluripotent stem cells (iPSCs) from somatic cells. They can facilitate the epigenetic reprogramming necessary to erase the somatic cell identity and establish a pluripotent state.
Summary of Common HDAC Inhibitor Effects on Stem Cells
| HDAC Inhibitor | Stem Cell Type | Observed Effects | Reference |
| Trichostatin A (TSA) | Mouse Embryonic Stem Cells | Induces morphological changes indicative of differentiation; suppresses pluripotency factors like Nanog; activates differentiation-related genes. | |
| Trichostatin A (TSA) | Neural Stem Cells | Promotes neuronal differentiation while inhibiting glial cell differentiation. | |
| Sodium Butyrate | Mouse Embryonic Stem Cells | Can induce differentiation and affect cell cycle progression. | |
| Valproic Acid (VPA) | Somatic Cells (during iPSC generation) | Significantly enhances the efficiency of reprogramming to iPSCs. |
Experimental Protocols for Investigating Small Molecule Effects on Stem Cell Differentiation
The following is a generalized protocol for assessing the effect of a novel small molecule, such as this compound, on the differentiation of pluripotent stem cells. This protocol should be optimized for the specific cell line and differentiation lineage of interest.
General Protocol: Induction of Differentiation with a Small Molecule
-
Stem Cell Culture:
-
Culture pluripotent stem cells (e.g., human iPSCs or ESCs) on a suitable matrix (e.g., Matrigel-coated plates) in a maintenance medium that supports pluripotency.
-
Ensure the cells are in a healthy, undifferentiated state before starting the experiment, typically characterized by compact colonies with well-defined borders.
-
-
Initiation of Differentiation:
-
When cells reach the desired confluency (typically 70-80%), aspirate the maintenance medium.
-
Wash the cells once with a basal differentiation medium (e.g., DMEM/F12).
-
Add the appropriate differentiation-inducing medium containing specific growth factors and cytokines relevant to the desired lineage.
-
-
Treatment with the Small Molecule:
-
Prepare a stock solution of the small molecule (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
On Day 0 of differentiation, add the small molecule to the differentiation medium at a range of concentrations to determine the optimal dose. A vehicle control (medium with solvent only) must be included.
-
The timing of addition and the duration of treatment with the small molecule will need to be empirically determined. It can be added at the beginning of differentiation or at specific stages.
-
-
Monitoring Differentiation:
-
Change the medium every 1-2 days, replenishing with fresh differentiation medium containing the small molecule at the desired concentration.
-
Monitor the cells daily for morphological changes indicative of differentiation.
-
-
Analysis of Differentiation Efficiency:
-
At various time points during and after the differentiation protocol, harvest the cells for analysis.
-
Immunocytochemistry: Stain the cells for lineage-specific markers to visualize the differentiated cells.
-
Flow Cytometry: Quantify the percentage of cells expressing lineage-specific surface or intracellular markers.
-
Quantitative PCR (qPCR): Analyze the gene expression levels of pluripotency markers (to confirm their downregulation) and lineage-specific markers (to confirm their upregulation).
-
Signaling Pathways and Mechanisms
The precise signaling pathways modulated by a novel compound like this compound would need to be experimentally determined. However, HDAC inhibitors are known to influence several key signaling pathways in stem cells.
General Mechanism of HDAC Inhibition
Caption: General mechanism of Histone Deacetylase (HDAC) inhibition.
Experimental Workflow for Investigating a Novel Compound
Caption: Workflow for studying a new compound's effect on stem cell differentiation.
Conclusion
While there is currently no specific data on the application of this compound in stem cell research, the extensive studies on Histone Deacetylase inhibitors provide a strong framework for investigating its potential effects. Researchers are encouraged to explore whether this compound exhibits HDAC inhibitory activity and to subsequently investigate its impact on stem cell pluripotency and differentiation using established protocols. Any such findings would represent a novel contribution to the field of stem cell biology and epigenetic regulation.
References
- 1. Histone deacetylase inhibitors in cell pluripotency, differentiation, and reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibition accelerates the early events of stem cell differentiation: transcriptomic and epigenetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone acetylation and its role in embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibition accelerates the early events of stem cell differentiation: transcriptomic and epigenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deacetylanisomycin Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deacetylanisomycin (DAM). Given the limited direct experimental data on DAM, information from its close structural and functional analog, Anisomycin, is used as a proxy to provide guidance on optimizing its concentration for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (DAM)?
A1: this compound, similar to its analog Anisomycin, is a protein synthesis inhibitor that binds to the 80S ribosome, interfering with peptidyl transferase activity. Beyond its role as a translation inhibitor, it is a potent activator of the stress-activated protein kinase (SAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1][2][3][4][5] Activation of these pathways can lead to various cellular outcomes, including apoptosis, cell cycle arrest, or modulation of inflammatory responses, depending on the cell type, concentration, and duration of exposure.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: The effective concentration of DAM can vary significantly between cell lines. Based on data from Anisomycin, a broad range of 0.01 µM to 10 µM is a reasonable starting point for dose-response experiments. For specific cellular effects, such as the activation of JNK/p38 pathways, concentrations in the range of 5-50 µg/mL (approximately 19-188 µM) for short durations (5-60 minutes) have been reported for Anisomycin. However, for cytotoxicity and apoptosis induction over longer periods (e.g., 24-48 hours), much lower concentrations, often in the sub-micromolar to low micromolar range, are effective.
Q3: How should I prepare and store a this compound stock solution?
A3: this compound should be dissolved in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) or Methanol to prepare a concentrated stock solution. For Anisomycin, solubility in DMSO is reported to be as high as 53 mg/mL. It is recommended to prepare a high-concentration stock (e.g., 10-25 mg/mL), which can then be further diluted in culture medium to the final working concentrations. Stock solutions should be stored at -20°C and protected from light. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: How do I determine the optimal concentration of this compound for my specific cell line?
A4: The optimal concentration should be determined empirically for each cell line through a dose-response experiment, often referred to as a "kill curve" or IC50 determination. This involves treating your cells with a range of DAM concentrations for a fixed period (e.g., 24, 48, or 72 hours) and then assessing cell viability using an appropriate assay such as MTT, XTT, or a live/dead cell stain. The goal is to identify the concentration that produces the desired biological effect with minimal off-target toxicity.
Q5: What is the difference between inducing apoptosis and activating stress kinase pathways with this compound?
A5: The cellular outcome of DAM treatment is highly dependent on both the concentration and the duration of exposure.
-
Stress Kinase Activation: Short-term exposure (e.g., 15-60 minutes) to a moderate concentration of DAM can potently activate the JNK and p38 MAPK pathways without necessarily inducing widespread apoptosis.
-
Apoptosis Induction: Longer-term exposure (e.g., 8-48 hours) to an appropriate concentration of DAM is typically required to induce apoptosis. It is important to note that at very high concentrations, DAM may induce necrosis rather than apoptosis. The balance between pro-survival and pro-apoptotic signals initiated by DAM can be cell-type specific.
Quantitative Data Summary
The following tables summarize key quantitative data for Anisomycin, which can be used as a starting point for optimizing this compound concentration.
Table 1: IC50 Values of Anisomycin in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| U251 | Glioblastoma | 48 | 0.233 |
| U87 | Glioblastoma | 48 | 0.192 |
| HEK293 | Embryonic Kidney | Not Specified | 0.02 |
| Ovarian Cancer Stem Cells | Ovarian Cancer | Not Specified | 31.8 |
(Data sourced from)
Table 2: Recommended Concentration Ranges and Incubation Times for Anisomycin
| Desired Effect | Cell Line Example | Concentration Range | Incubation Time |
| Inhibition of Cell Growth | U251, U87 | 0.01 - 8 µM | 48 hours |
| Induction of Apoptosis | U251, U87 | 4 µM | Not Specified |
| JNK/p38 Activation | HeLa, 293T | 0.07 - 40 µM (HeLa), 25 µg/mL (293T) | 5 - 60 minutes |
| Protein Synthesis Inhibition | HeLa | 10 µM | Not Specified |
| Sensitization to Fas-mediated Apoptosis | DU 145 | 250 ng/mL | 10 minutes (pretreatment) |
(Data sourced from)
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of your DAM stock solution in complete culture medium. A common approach is to use a 2-fold or 10-fold serial dilution to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest DAM concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of DAM or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the DAM concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of DAM (including a vehicle control) for the chosen duration (e.g., 12, 24, or 48 hours).
-
-
Cell Harvesting:
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cells, following the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visual Guides
Caption: DAM signaling pathway.
Caption: Workflow for IC50 determination.
Caption: Troubleshooting decision tree.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anisomycin | Cell Signaling Technology [cellsignal.com]
- 3. Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. astralscientific.com.au [astralscientific.com.au]
Technical Support Center: Troubleshooting Experiments with Protein Synthesis Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving protein synthesis inhibitors. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: My cells are showing high levels of toxicity and death after treatment with a protein synthesis inhibitor. What could be the cause?
A1: Excessive cell death is a common issue and can stem from several factors:
-
Inhibitor Concentration is Too High: The concentration of the inhibitor may be too high for your specific cell line, leading to acute toxicity. It is crucial to perform a dose-response or kill-curve experiment to determine the optimal concentration that inhibits protein synthesis without causing widespread cell death.
-
Prolonged Exposure: The duration of the inhibitor treatment might be too long. Some inhibitors can induce apoptosis or other cell death pathways with extended exposure.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same inhibitor. A concentration that is effective and non-toxic in one cell line may be highly toxic in another.
-
Off-Target Effects: At higher concentrations, some inhibitors can have off-target effects that contribute to cytotoxicity.
Troubleshooting Workflow for High Cell Toxicity
Caption: Troubleshooting workflow for excessive cell death.
Q2: I am not observing the expected level of protein synthesis inhibition. What should I check?
A2: Incomplete inhibition can be due to several factors:
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively block protein synthesis.
-
Inhibitor Instability: The inhibitor may be degrading in the culture medium over time. It is important to use freshly prepared solutions.
-
Cell Density: High cell density can sometimes reduce the effective concentration of the inhibitor per cell.
-
Resistant Cell Line: The cell line may have intrinsic resistance mechanisms to the inhibitor.
-
Inefficient Protein Extraction: The lack of observed inhibition might be an artifact of inefficient protein extraction and analysis.
Inhibitor-Specific Troubleshooting
Cycloheximide (CHX)
Q3: My protein of interest does not seem to be degrading after cycloheximide treatment in a chase experiment. Why?
A3: This could indicate several possibilities:
-
Long Protein Half-Life: The protein may have a very long half-life, and the duration of the CHX treatment is not sufficient to observe significant degradation.
-
Ineffective CHX Concentration: The concentration of CHX may be too low to completely halt the synthesis of new protein, masking the degradation of the existing protein pool.
-
Protein Stabilization: The experimental conditions or the cell type may lead to the stabilization of the protein of interest.
-
CHX-Induced Stress Responses: In some cases, CHX can induce stress responses that may paradoxically lead to the stabilization of certain proteins.
Anisomycin
Q4: I am seeing activation of stress signaling pathways (e.g., JNK, p38) with anisomycin treatment, which is confounding my results. How can I mitigate this?
A4: Anisomycin is a known activator of stress-activated protein kinases (SAPKs) like JNK and p38. To address this:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of anisomycin that effectively inhibits protein synthesis while minimizing the activation of stress pathways.
-
Shorten Treatment Time: Use the shortest possible treatment time that is sufficient for your experimental endpoint.
-
Use a Different Inhibitor: If the activation of stress pathways is a persistent issue, consider using a different protein synthesis inhibitor that does not have this off-target effect, such as cycloheximide or emetine for certain applications.
Puromycin
Q5: My cells are dying during puromycin selection for stable cell line generation, even at low concentrations. What is going wrong?
A5: Widespread cell death during puromycin selection is a common problem.[1][2][3] Here are some potential causes and solutions:
-
Puromycin Concentration is Too High: Even seemingly low concentrations can be toxic to some cell lines. It is essential to perform a puromycin kill curve to determine the minimum concentration that kills non-transfected cells within a reasonable timeframe (e.g., 3-5 days).[4]
-
Insufficient Expression of Resistance Gene: The expression level of the puromycin resistance gene (pac) may be too low to confer adequate protection. Consider using a stronger promoter to drive its expression.
-
Selection Started Too Early: Starting puromycin selection too soon after transfection or transduction can lead to increased cell death, as the cells may not have had enough time to express the resistance gene. It's often recommended to wait at least 24-48 hours before adding puromycin.
-
Unhealthy Cells: Cells that are unhealthy or not in the logarithmic growth phase are more susceptible to the toxic effects of puromycin.
Emetine
Q6: I am observing off-target effects on DNA replication in my experiments with emetine. Is this expected?
A6: Yes, emetine has been reported to block DNA replication. This is thought to be a consequence of its inhibition of protein synthesis, as ongoing protein synthesis is required for DNA replication. If you need to specifically inhibit protein synthesis without affecting DNA replication, you may need to consider other inhibitors and carefully validate their effects in your system.
Quantitative Data Summary
The following tables provide a summary of typical working concentrations and incubation times for common protein synthesis inhibitors. Note that these are starting points, and the optimal conditions should be determined empirically for each cell line and experiment.
Table 1: Recommended Starting Concentrations of Protein Synthesis Inhibitors
| Inhibitor | Cell Type | Typical Concentration Range | Reference |
| Cycloheximide | Mammalian Cells | 1 - 100 µg/mL | |
| Anisomycin | Mammalian Cells | 0.1 - 10 µM | |
| Puromycin | Mammalian Cells (Selection) | 0.5 - 10 µg/mL | |
| Puromycin | SUnSET Assay | 1 - 10 µg/mL | |
| Emetine | Mammalian Cells | 0.1 - 10 µM |
Table 2: Typical Incubation Times for Protein Synthesis Inhibition
| Experiment Type | Inhibitor | Typical Incubation Time | Reference |
| Protein Degradation (Chase) Assay | Cycloheximide | 30 minutes - 24 hours | |
| Short-term Inhibition | Anisomycin, Emetine | 15 minutes - 4 hours | |
| Stable Cell Line Selection | Puromycin | 3 - 14 days | |
| SUnSET Assay | Puromycin | 10 - 30 minutes |
Experimental Protocols
Protocol 1: Western Blotting to Confirm Protein Synthesis Inhibition
This protocol is designed to verify the effectiveness of a protein synthesis inhibitor by measuring the levels of a short-lived protein.
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Inhibitor Treatment: Treat cells with the protein synthesis inhibitor at the desired concentration and for the desired duration. Include a vehicle-treated control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a short-lived protein (e.g., c-Myc, c-Fos) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Protocol 2: SUnSET Assay for Measuring Global Protein Synthesis
The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis rates.
-
Cell Culture and Treatment: Culture cells and treat them with your experimental compounds as required.
-
Puromycin Labeling:
-
Add puromycin to the culture medium at a final concentration of 1-10 µg/mL.
-
Incubate for 10-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification: Follow steps 3 and 4 from the Western Blotting protocol above.
-
Western Blotting for Puromycylated Peptides:
-
Perform SDS-PAGE and protein transfer as described in the Western Blotting protocol (steps 5 and 6).
-
Block the membrane as described in step 7 of the Western Blotting protocol.
-
Incubate the membrane with a primary antibody that specifically recognizes puromycin (e.g., clone 12D10) overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and detection as outlined in the Western Blotting protocol (steps 7 and 8). The resulting blot will show a smear of bands representing puromycylated nascent polypeptide chains, with the intensity of the smear correlating with the global rate of protein synthesis.
-
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the protein synthesis inhibitor for the desired duration. Include untreated and vehicle-treated controls.
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway in Protein Synthesis
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and protein synthesis.
Caption: Simplified mTOR signaling pathway for protein synthesis.
eIF2α Phosphorylation and the Integrated Stress Response (ISR)
Phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) is a key event in the integrated stress response (ISR), leading to a general inhibition of protein synthesis.
Caption: The eIF2α phosphorylation pathway in the integrated stress response.
References
Deacetylanisomycin solubility issues and recommended solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Deacetylanisomycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a derivative of Anisomycin, a protein synthesis inhibitor isolated from Streptomyces griseolus. While Anisomycin's biological activities are well-documented, this compound is often described as a plant growth regulator and its effects in mammalian systems are less characterized. It is crucial to consider that this compound is the deacetylated form of Anisomycin and may exhibit different biological properties.
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents. For laboratory use, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)
The hydrochloride salt of this compound is also reported to be soluble in DMSO.[1]
Q3: Is there quantitative data available for the solubility of this compound?
Specific quantitative solubility data for this compound is limited in publicly available literature. However, data for the parent compound, Anisomycin, can provide a useful reference point.
Solubility Data for Anisomycin (as a proxy):
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~53 mg/mL[2] | ~199.8 mM | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2] |
| Ethanol | ~16 mg/mL[2] | ~60.3 mM | |
| Methanol | ~20 mg/mL[3] | ~75.4 mM | |
| Water | ~2 mg/mL | ~7.5 mM | Solubility in aqueous buffers like PBS (pH 7.2) is lower, around 0.5 mg/mL. Solubility can be increased to ~100 mg/mL by lowering the pH to 5.0. |
Q4: How should I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q5: How should I store this compound powder and stock solutions?
-
Powder: Store the solid compound desiccated at 2-8°C.
-
Stock Solutions: Aliquot stock solutions into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. DMSO solutions of the parent compound, Anisomycin, are reported to be stable for at least one month at 2-8°C. It is advisable to use freshly prepared solutions whenever possible. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous medium | The final concentration of the organic solvent (e.g., DMSO) is too high, or the final concentration of this compound exceeds its aqueous solubility. | - Ensure the final concentration of the organic solvent in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. - Perform a serial dilution of your stock solution to reach the desired final concentration. - If precipitation persists, consider lowering the final concentration of this compound. |
| Difficulty dissolving the powder | The compound may require energy to fully dissolve. | - Vortex the solution for several minutes. - Gentle warming (e.g., in a 37°C water bath) can aid dissolution. - Sonication can also be an effective method to break up particulates and enhance solubility. |
| Inconsistent experimental results | Degradation of the compound in solution due to improper storage or repeated freeze-thaw cycles. | - Prepare fresh stock solutions regularly. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Always use high-purity, anhydrous solvents. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 223.27 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.23 mg of this compound.
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Workflow for a Cell-Based Experiment:
Signaling Pathways
Due to the limited research on the specific signaling pathways modulated by this compound in mammalian cells, the following diagrams illustrate the pathways affected by its parent compound, Anisomycin. Anisomycin is a known activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways and has been shown to influence the NF-κB signaling pathway. Researchers investigating this compound may find these pathways to be relevant starting points.
JNK Signaling Pathway:
p38 MAPK Signaling Pathway:
NF-κB Signaling Pathway (Canonical):
References
Technical Support Center: Determining the Effective Concentration of Deacetylanisomycin (DAM) in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for determining the effective concentration of Deacetylanisomycin (DAM) in various cell lines. The resources below include a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected effective concentration range for this compound?
A1: The effective concentration of this compound (DAM) can vary significantly depending on the cell line being tested. Since DAM is a derivative of Anisomycin, a known protein synthesis inhibitor, its potency may differ.[1][2] It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal range for your specific cell line.
Q2: Which assay is recommended for determining the effective concentration of DAM?
A2: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and determining the IC50 value (the concentration of a drug that inhibits 50% of cell growth) of a compound.[3][4] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5]
Q3: How does the MTT assay work?
A3: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial reductase enzymes in living cells. These formazan crystals are insoluble in water and are dissolved using a solubilizing agent like DMSO. The resulting purple solution's absorbance is measured with a spectrophotometer, and the intensity of the color is directly proportional to the number of viable cells.
Q4: Can I use suspension cells for an MTT assay?
A4: Yes, the MTT assay can be adapted for suspension cells. The main difference in the protocol is the need to centrifuge the microplate to pellet the cells with the formazan crystals before the solubilization step.
Q5: How do I calculate the IC50 value from my MTT assay data?
A5: The IC50 value is calculated from a dose-response curve. You will plot the percentage of cell viability against the logarithm of the drug concentration. The IC50 is the concentration at which the cell viability is reduced to 50%. This can be determined using non-linear regression analysis with software like GraphPad Prism or by using online calculators that fit the data to a sigmoidal dose-response curve.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contamination of the culture medium with bacteria or yeast.- Incomplete removal of MTT solution before adding the solubilizing agent. | - Always use sterile techniques and check the medium for contamination before use.- Carefully aspirate the MTT solution without disturbing the formazan crystals. |
| Low Absorbance Readings | - The number of cells seeded per well is too low.- The incubation time with the MTT reagent was too short. | - Optimize the cell seeding density. The number of cells should fall within the linear portion of a cell number vs. absorbance curve.- Increase the incubation time with the MTT reagent until a visible purple color develops in the control wells. |
| High Variability Between Replicates | - Inaccurate pipetting or uneven cell seeding.- "Edge effect" in the 96-well plate, where wells on the edge of the plate evaporate more quickly. | - Ensure accurate and consistent pipetting. Mix the cell suspension thoroughly before seeding.- To minimize the edge effect, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data. |
| Incomplete Solubilization of Formazan Crystals | - Insufficient volume of the solubilizing agent.- Inadequate mixing after adding the solubilizing agent. | - Ensure a sufficient volume of the solubilizing agent (e.g., 100-150 µL of DMSO) is added to each well.- Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals. |
| Test Compound Interference | - The test compound is colored or has reducing/oxidizing properties that can react with the MTT reagent. | - Run a control experiment with the test compound in cell-free medium to check for any direct reaction with MTT. If interference is observed, consider using an alternative cell viability assay. |
Hypothetical Data on Effective Concentration of this compound
The following table presents hypothetical IC50 values for this compound across different cancer cell lines to illustrate how experimental results can be summarized. These values are for illustrative purposes only and must be determined experimentally.
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 12.5 |
| A549 | Lung Cancer | 48 | 25.8 |
| HeLa | Cervical Cancer | 48 | 18.2 |
| Jurkat | T-cell Leukemia | 24 | 8.9 |
Detailed Experimental Protocol: MTT Assay for IC50 Determination
This protocol outlines the steps to determine the IC50 value of this compound for adherent cell lines.
Materials:
-
This compound (DAM)
-
Chosen adherent cell line(s)
-
Complete culture medium
-
Sterile PBS (phosphate-buffered saline)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of DAM in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DAM. Include a vehicle control (medium with the same concentration of DMSO used for the highest DAM concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan, forming visible purple crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % Viability against the log of the DAM concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Caption: Generalized pathway of protein synthesis inhibition, a potential mechanism for DAM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability of Deacetylanisomycin in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Deacetylanisomycin in cell culture media. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in stock solutions?
A1: While direct data for this compound is limited, its parent compound, Anisomycin, provides some insight. Anisomycin in a crystalline form is highly stable.[1] In DMSO, Anisomycin solutions are reported to be stable for at least one month when stored at 2-8°C.[2] For longer-term storage, it is recommended to store aliquots at -20°C to avoid multiple freeze-thaw cycles and to use within one month of reconstitution.[3][4]
Q2: What is the expected stability of this compound in aqueous cell culture media?
A2: Aqueous solutions of Anisomycin, the parent compound, are most stable at a neutral pH.[1] Stability decreases in acidic conditions and more rapidly in alkaline conditions. Given that most cell culture media are buffered to a physiological pH (around 7.2-7.4), this compound is expected to have reasonable stability for the duration of typical cell culture experiments. However, the exact half-life will depend on the specific media composition, temperature, and exposure to light.
Q3: What are the potential degradation pathways for this compound?
A3: The formation of this compound can occur through the deacetylation of the pyrrolidine ring of Anisomycin. This suggests that the primary degradation of this compound itself would likely involve modifications to other parts of the molecule, though specific pathways are not well-documented. General degradation pathways for small molecules in aqueous solutions can include hydrolysis and oxidation.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to quantify the concentration of this compound over time. This involves incubating the compound in your cell culture medium under experimental conditions (e.g., 37°C, 5% CO2) and analyzing samples at various time points.
Troubleshooting Guide: Stability Studies
This guide addresses common issues encountered during the assessment of this compound stability in cell culture media.
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in concentration measurements between replicates. | - Inconsistent sample preparation or dilution. - Pipetting errors. - Incomplete mixing of the stock solution. - Adsorption of the compound to plasticware. | - Ensure thorough mixing of all solutions. - Use calibrated pipettes and consistent pipetting techniques. - Prepare larger volumes of dilutions to minimize pipetting errors. - Consider using low-adhesion microplates or tubes. - Include a time-zero (T0) sample prepared and processed immediately after addition to the media as a baseline. |
| Rapid loss of this compound concentration. | - Chemical instability in the medium (pH, reactive components). - Enzymatic degradation by components in serum (if used). - Photodegradation if exposed to light. - Adsorption to the cell culture vessel. | - Confirm the pH of the cell culture medium. - Test stability in serum-free versus serum-containing media to assess enzymatic degradation. - Protect samples from light by using amber vials or covering plates with foil. - Analyze a sample of the medium without cells to differentiate between chemical degradation and cellular uptake/metabolism. |
| Appearance of unknown peaks in the chromatogram. | - Degradation of this compound. - Interference from media components. - Contamination of the sample or mobile phase. | - Run a blank sample of the cell culture medium to identify interfering peaks. - Use a diode array detector (DAD) or a mass spectrometer (MS) to characterize the unknown peaks and determine if they are related to the parent compound. - Ensure the purity of the starting material and the cleanliness of the HPLC system. |
| Poor recovery of the compound from the cell culture matrix. | - Inefficient protein precipitation. - Compound binding to precipitated proteins. - Incomplete extraction from the matrix. | - Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample. - Vortex samples thoroughly and ensure complete precipitation. - Centrifuge at a sufficient speed and for an adequate duration to obtain a clear supernatant. - Evaluate different extraction methods (e.g., liquid-liquid extraction, solid-phase extraction). |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a general procedure for determining the stability of this compound in a specific cell culture medium.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
- HPLC system with a UV or DAD detector and a C18 column
- Incubator (37°C, 5% CO2)
- Sterile microcentrifuge tubes or 96-well plates
2. Procedure:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
- Spike the cell culture medium with the this compound stock solution to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the solvent is low (typically <0.1%) to avoid toxicity to cells in parallel experiments.
- Aliquot the spiked medium into sterile tubes or wells of a plate.
- Collect the time-zero (T0) sample immediately.
- Incubate the remaining samples under standard cell culture conditions (37°C, 5% CO2).
- Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
- Sample Processing:
- For each sample, transfer a known volume (e.g., 100 µL) to a clean microcentrifuge tube.
- Add a fixed volume of ice-cold protein precipitation solvent (e.g., 200 µL of acetonitrile).
- Vortex vigorously for 30 seconds to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10-20 minutes at 4°C.
- Carefully transfer the supernatant to an HPLC vial for analysis.
- HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from any potential degradants and media components.
- Quantify the peak area of this compound at each time point.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
- Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t1/2).
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 |
| 0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.1 |
| 4 | 97.2 | 98.3 |
| 8 | 95.1 | 96.8 |
| 24 | 88.7 | 92.5 |
| 48 | 80.1 | 86.4 |
| 72 | 72.3 | 81.2 |
Note: This data is for illustrative purposes only and should be determined experimentally.
Visualizations
Signaling Pathways Affected by Anisomycin (Parent Compound)
Anisomycin, the parent compound of this compound, is a known activator of stress-activated protein kinase (SAPK) signaling pathways, including JNK and p38 MAPK. It has also been shown to inhibit the NF-κB signaling pathway.
References
How to minimize off-target effects of Deacetylanisomycin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and control for potential off-target effects of Deacetylanisomycin (DAM) in their experiments. Given that DAM is primarily used as an inactive control for its parent compound, Anisomycin, this guide focuses on the proper experimental design and interpretation when using both compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAM) and why is it used in experiments?
This compound is a close structural analog and derivative of Anisomycin.[1][2] It is considered biologically inactive, particularly in its ability to inhibit protein synthesis, which is the primary on-target effect of Anisomycin.[1][2] Therefore, DAM is most commonly used as a negative control in experiments involving Anisomycin to help researchers differentiate between the effects of protein synthesis inhibition and other potential off-target effects of Anisomycin.
Q2: What are the known on-target and off-target effects of Anisomycin?
Anisomycin's primary, on-target effect is the inhibition of protein synthesis by targeting the 60S ribosomal subunit.[2] However, Anisomycin is also a potent activator of Stress-Activated Protein Kinases (SAPKs), including c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK). This activation of signaling pathways is a significant off-target effect and can lead to a variety of cellular responses, including apoptosis and gene expression changes, independent of protein synthesis inhibition.
Q3: Is this compound completely inactive?
While generally considered inactive, it is crucial to empirically validate the inactivity of DAM in your specific experimental system. The assumption of inactivity should not be taken for granted, as subtle, uncharacterized biological activities could exist in certain contexts. A lack of effect on global protein synthesis does not exclude the possibility of other off-target interactions.
Troubleshooting Guide: Minimizing and Identifying Off-Target Effects
This guide provides structured advice for designing experiments and interpreting data when using this compound as a negative control for Anisomycin.
Issue 1: Differentiating On-Target (Protein Synthesis Inhibition) vs. Off-Target (SAPK Activation) Effects of Anisomycin.
Symptoms:
-
Anisomycin induces a cellular phenotype (e.g., apoptosis, changes in gene expression).
-
Uncertainty whether the observed phenotype is due to the halt of protein synthesis or the activation of stress signaling pathways.
Troubleshooting Steps:
-
Concurrent Controls: Always treat cells in parallel with Anisomycin, this compound, and a vehicle control.
-
Validate DAM's Inactivity: Confirm that DAM does not inhibit global protein synthesis in your model system using methods like a puromycin incorporation assay or by measuring the incorporation of radiolabeled amino acids.
-
Monitor SAPK Activation: Directly measure the activation of JNK and p38 MAPK pathways via Western blot for the phosphorylated forms of these kinases (p-JNK, p-p38).
-
Pharmacological Inhibition of Off-Target Pathways: If Anisomycin, but not other protein synthesis inhibitors, induces the phenotype, pre-treat cells with specific JNK or p38 MAPK inhibitors before Anisomycin treatment. If the phenotype is rescued, it indicates an off-target effect.
Data Presentation: Interpreting Experimental Outcomes
The following table summarizes how to interpret results from key control experiments:
| Anisomycin Effect | DAM Effect | Other Protein Synthesis Inhibitor Effect | SAPK Inhibitor Rescue | Interpretation |
| Yes | No | Yes | N/A | On-target effect (Protein Synthesis Inhibition) |
| Yes | No | No | Yes | Off-target effect (SAPK Activation) |
| Yes | No | No | No | Potential novel off-target effect of Anisomycin |
| Yes | Yes | N/A | N/A | DAM is not an appropriate negative control in this system. |
Experimental Protocols
Protocol 1: Puromycin Incorporation Assay for Protein Synthesis Inhibition
-
Cell Treatment: Plate and treat cells with Anisomycin, this compound, a positive control protein synthesis inhibitor (e.g., cycloheximide), and a vehicle control for the desired duration.
-
Puromycin Pulse: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody. A decrease in the puromycin signal indicates inhibition of protein synthesis.
Protocol 2: Western Blot for SAPK Activation
-
Cell Treatment: Treat cells with Anisomycin, this compound, and a vehicle control for various short time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Lyse cells as described above.
-
Western Blot: Perform Western blotting using primary antibodies against phospho-JNK (p-JNK) and phospho-p38 (p-p38). Use antibodies for total JNK and total p38 as loading controls. An increase in the phospho-specific signal indicates pathway activation.
Visualizing Experimental Logic and Pathways
To aid in experimental design and interpretation, the following diagrams illustrate the key concepts.
Caption: Logical workflow for control experiments.
References
Common pitfalls in using Deacetylanisomycin and how to avoid them
Welcome to the technical support center for Deacetylanisomycin (DAM). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing DAM effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DAM) is a derivative of Anisomycin. While Anisomycin is a potent protein synthesis inhibitor, DAM is often described as an inactive derivative in this regard, though it is recognized as a potent growth regulator in plants.[1][2] Its precise mechanism of action in mammalian cells is a subject of ongoing research, and users should be cautious about assuming it is completely inert. It may exhibit off-target effects or have activities independent of protein synthesis inhibition.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[3] For long-term storage, it is recommended to keep the compound at -20°C in a dry, dark environment, which should ensure stability for more than three years.[3] For short-term storage (days to weeks), it can be kept at 0-4°C.[3] Stock solutions should also be stored at -20°C.
Q3: Can I use this compound in animal studies?
A3: this compound is sold for research use only and is not intended for human or veterinary use. Any in vivo experiments should be conducted under strict ethical guidelines and after thorough preliminary in vitro testing.
Q4: What are the potential off-target effects of this compound?
A4: As with many small molecule inhibitors, there is a potential for off-target effects. Although DAM is considered an inactive derivative of Anisomycin, it may interact with other cellular targets. Researchers should perform control experiments to validate that the observed effects are specific to the intended pathway of investigation. This can include using structurally related but inactive molecules as negative controls or employing genetic knockdown/knockout of the putative target.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | 1. Compound Instability: Improper storage or repeated freeze-thaw cycles of stock solutions. 2. Cell Culture Variability: Differences in cell passage number, confluency, or serum batch. 3. Pipetting Errors: Inaccurate dilution of the compound. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store as recommended (-20°C). 2. Standardize cell culture conditions. Use cells within a consistent passage range and monitor confluency. 3. Calibrate pipettes regularly. Prepare a fresh dilution series for each experiment. |
| Low or no observable effect | 1. Inadequate Concentration: The concentration of DAM used may be too low to elicit a response. 2. Poor Solubility: The compound may have precipitated out of the solution in the aqueous culture medium. 3. Cell Line Resistance: The chosen cell line may not be sensitive to the effects of DAM. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Visually inspect for precipitates. 3. Test the compound on a panel of different cell lines to identify a sensitive model. |
| High cell toxicity or unexpected cell death | 1. Off-Target Toxicity: DAM may be affecting unintended cellular pathways, leading to cytotoxicity. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. 3. Compound Degradation: The compound may have degraded into a toxic substance. | 1. Lower the concentration of DAM used. Validate the phenotype with a secondary, structurally distinct compound if available. 2. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and is at a non-toxic level. 3. Use a fresh vial of the compound and prepare new stock solutions. |
Experimental Protocols
General Workflow for Cell-Based Assays
This workflow outlines the key steps for assessing the impact of this compound on a specific signaling pathway.
Hypothetical Signaling Pathway Analysis
The following diagram illustrates a hypothetical signaling pathway that could be investigated for modulation by this compound. This pathway involves the activation of a receptor, leading to a downstream kinase cascade and eventual gene transcription.
Quantitative Data Summary
The following table provides hypothetical data on the solubility of this compound in various solvents, which is crucial for experimental design.
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| DMSO | > 50 | 25 |
| Ethanol | ~5 | 25 |
| Methanol | ~2 | 25 |
| Water | < 0.1 | 25 |
| PBS (pH 7.4) | < 0.1 | 25 |
Note: This data is illustrative. Please refer to the manufacturer's certificate of analysis for lot-specific solubility information.
References
Adjusting incubation time for optimal Deacetylanisomycin activity
A Note on Deacetylanisomycin: Initial research indicates that this compound is a derivative of Anisomycin and is primarily recognized as a potent growth regulator in plants.[1] Much of the available scientific literature focuses on Anisomycin, a well-characterized protein synthesis inhibitor. This guide will focus on the experimental use of Anisomycin, as its mechanisms and applications are extensively documented. The principles and troubleshooting advice provided for Anisomycin may serve as a valuable starting point for research involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Anisomycin?
A1: Anisomycin is a potent inhibitor of protein synthesis. It functions by binding to the 60S ribosomal subunit, thereby blocking the peptidyl transferase reaction and inhibiting translation. Beyond its role as a translational inhibitor, Anisomycin is a strong activator of stress-activated protein kinases (SAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[2]
Q2: I am not seeing the expected activation of JNK/p38 pathways. What could be the issue?
A2: Several factors could contribute to a lack of JNK/p38 activation:
-
Incubation Time: Activation of JNK and p38 by Anisomycin can be transient. It is crucial to perform a time-course experiment to determine the peak activation in your specific cell type.
-
Cell Line Specificity: Different cell lines may exhibit varying sensitivity and response kinetics to Anisomycin.
-
Reagent Quality: Ensure the Anisomycin used is of high purity and has been stored correctly to maintain its activity.
-
Homologous Desensitization: Pre-exposure to Anisomycin can lead to a desensitization of the signaling pathway, resulting in a diminished response upon subsequent stimulation.[2]
Q3: My cells are dying after treatment with Anisomycin. How can I mitigate this?
A3: Anisomycin can induce apoptosis, particularly at higher concentrations or with prolonged exposure. To reduce cytotoxicity:
-
Optimize Concentration: Perform a dose-response experiment to find the lowest effective concentration that activates the desired signaling pathway without inducing significant cell death.
-
Reduce Incubation Time: Shorten the exposure time to the minimum required to observe the desired effect.
-
Serum Starvation: The presence or absence of serum in the culture medium can influence cellular sensitivity to stress-inducing agents. Consider the impact of your media conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variability in Results | Inconsistent cell density at the time of treatment. | Ensure uniform cell seeding and confluence across all experimental wells or plates. |
| Fluctuation in incubation temperature or CO2 levels. | Maintain a stable and calibrated incubator environment. | |
| Unexpected Off-Target Effects | Anisomycin can affect pathways beyond JNK/p38. | Consult the literature for known off-target effects and consider using more specific inhibitors to confirm pathway involvement. |
| Difficulty Reproducing Published Data | Differences in experimental conditions (cell line, passage number, media supplements). | Adhere as closely as possible to the published protocol. If discrepancies persist, systematic variation of key parameters may be necessary. |
Experimental Protocols
Protocol 1: Determination of Optimal Anisomycin Incubation Time for JNK Activation
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a predetermined concentration of Anisomycin (e.g., 10 µg/mL).
-
Time Course: Incubate the cells for various durations (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Perform SDS-PAGE and Western blot analysis to detect the levels of phosphorylated JNK (p-JNK) and total JNK.
-
Analysis: Quantify the band intensities to determine the time point of peak p-JNK expression.
Anisomycin Concentration for JNK Activation
| Cell Line | Anisomycin Concentration | Incubation Time | Outcome | Reference |
| DU 145 | 250 ng/mL | 1 and 8 hours | Prolonged JNK activation | |
| COS-7 | Not specified | Not specified | Inhibition of pJNK formation with an IC50 of 70 nM by DHP-2 (an MLK7 inhibitor) in a co-transfection assay. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Anisomycin-induced signaling pathway and a typical experimental workflow for studying its effects.
References
Technical Support Center: Deacetylanisomycin (DAM) Cytotoxicity Assessment in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for assessing the cytotoxicity of Deacetylanisomycin (DAM) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAM) and what is its expected mechanism of action?
This compound is a derivative of Anisomycin.[1] Anisomycin is a known inhibitor of protein synthesis.[1] Therefore, it is presumed that DAM may also affect protein synthesis, potentially leading to cell cycle arrest and apoptosis. However, specific data on the mechanism of action for DAM is limited.
Q2: Why are my primary cells showing high sensitivity to DAM compared to established cell lines?
Primary cells can be more sensitive to cytotoxic agents than immortalized cancer cell lines.[2] This heightened sensitivity can be attributed to several factors, including differences in metabolic rates, cell cycle regulation, and expression of drug transporters. It is crucial to establish a dose-response curve specifically for each primary cell type.
Q3: What are the initial steps to take when observing unexpected cytotoxicity in my control (vehicle-treated) primary cells?
Unexpected cytotoxicity in control groups often points to issues with the experimental setup rather than the compound being tested. Key factors to investigate include:
-
Solvent Concentration: High concentrations of solvents like DMSO can be toxic to primary cells. It is recommended to keep the final DMSO concentration below 0.5%.[3]
-
Cell Health: The passage number and overall health of primary cells can significantly influence their susceptibility to stress.[3] Use low-passage, healthy cells for your experiments.
-
Contamination: Microbial contamination (bacteria, fungi, mycoplasma) is a common cause of cell death. Regularly screen your cultures for contamination.
Q4: How can I differentiate between DAM-induced cytotoxicity and cytostatic effects?
Cell viability assays like MTT measure metabolic activity and may not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). To differentiate, it is advisable to use multiple assays. For instance, combine a metabolic assay with a direct measure of cell death, such as an LDH release assay for membrane integrity or a Caspase-3/7 assay for apoptosis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Edge effects in the microplate.- Improper dissolution or precipitation of DAM. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outermost wells of the plate; fill them with sterile PBS or media to maintain humidity.- Mix the DAM stock solution thoroughly into the culture medium before adding it to the cells. |
| No dose-dependent cytotoxic effect observed | - DAM concentration range is too low or too high.- Incubation time is too short.- DAM is unstable in the culture medium. | - Perform a broad-range dose-response experiment to identify the optimal concentration range.- Test different incubation time points (e.g., 24, 48, 72 hours).- Prepare fresh DAM solutions for each experiment. |
| Sudden change in media color and turbidity | - Bacterial or fungal contamination. | - Immediately discard the contaminated culture to prevent spreading.- Thoroughly clean the incubator and biosafety cabinet.- Review aseptic techniques and ensure all reagents and media are sterile. |
| Unexpected morphological changes in cells | - DAM-induced apoptosis or other cell death mechanisms.- Solvent toxicity.- Mycoplasma contamination. | - Observe for characteristic signs of apoptosis like cell shrinkage, rounding, and formation of apoptotic bodies.- Include a vehicle-only control at the highest solvent concentration used.- Routinely test for mycoplasma using PCR or a DNA staining method. |
Data Presentation
Table 1: Illustrative Cytotoxicity Data for DAM in Primary Human Hepatocytes (72h Incubation)
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle Control) | 100 ± 4.5 | 5.2 ± 1.1 | 1.0 ± 0.2 |
| 1 | 92.1 ± 5.1 | 8.3 ± 1.5 | 1.3 ± 0.3 |
| 10 | 65.7 ± 6.2 | 32.8 ± 4.3 | 3.8 ± 0.6 |
| 50 | 31.4 ± 4.8 | 68.1 ± 5.9 | 8.2 ± 1.1 |
| 100 | 12.9 ± 3.1 | 85.4 ± 6.7 | 9.5 ± 1.4 |
Note: This table presents example data for illustrative purposes. Actual results will vary depending on the primary cell type and experimental conditions.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound (DAM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of DAM in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of DAM. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity.
-
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound (DAM)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the LDH assay kit manufacturer's instructions to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
-
Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound (DAM)
-
Caspase-3/7 assay kit (containing a luminogenic substrate)
-
96-well plate (white-walled for luminescence)
-
Luminometer
-
-
Procedure:
-
Seed primary cells in a white-walled 96-well plate and incubate overnight.
-
Treat cells with serial dilutions of DAM as described in the MTT protocol.
-
After the desired incubation period, add the caspase-3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle-treated control.
-
Visualizations
Caption: Workflow for assessing DAM cytotoxicity.
Caption: Decision tree for troubleshooting control cytotoxicity.
Caption: Potential pathways affected by DAM.
References
Ensuring reproducibility in experiments involving Deacetylanisomycin
Welcome to the Technical Support Center for Deacetylanisomycin (DAM). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and reliability of their experiments involving DAM. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and questions.
I. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with this compound.
Issue 1: Unexpected Cellular Effects Observed with DAM Treatment
Question: I am using this compound as a negative control, but I am observing unexpected changes in my cells (e.g., cytotoxicity, morphological changes). What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination of DAM stock | - Verify the purity of the DAM stock solution. If possible, use a new, unopened vial. - Perform quality control on the DAM stock, such as HPLC, to check for the presence of Anisomycin or other impurities. |
| Solvent-induced toxicity | - Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO, Methanol) used to dissolve DAM. - Ensure the final solvent concentration in the cell culture medium is non-toxic to the cells (typically <0.1%). |
| Incorrect concentration | - Confirm the correct molecular weight was used for concentration calculations. The molecular weight of this compound is 223.27 g/mol . - Perform a dose-response experiment to determine the highest non-toxic concentration of DAM for your specific cell line. |
| Cell line sensitivity | - Some cell lines may be particularly sensitive to any chemical compound. Reduce the concentration of DAM and the solvent. - Test DAM on a different, more robust cell line to see if the effect is cell-line specific. |
Issue 2: Inconsistent Results Between Experiments
Question: I am getting variable results in my experiments when using this compound as a negative control. How can I improve consistency?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in DAM stock preparation | - Prepare a large batch of DAM stock solution, aliquot it into single-use vials, and store at -20°C to avoid repeated freeze-thaw cycles. - Always ensure the stock solution is fully thawed and vortexed before use. |
| Inconsistent cell culture conditions | - Maintain consistent cell passage numbers and seeding densities for all experiments. - Ensure all incubations are performed for the same duration and under the same conditions (temperature, CO2 levels). |
| Assay variability | - For colorimetric or fluorometric assays, ensure that the incubation times with the detection reagents are consistent across all plates and experiments. - Use a positive control (e.g., Anisomycin) and a vehicle control in every experiment to benchmark the results. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in research?
This compound (DAM) is an inactive derivative of Anisomycin, a potent protein synthesis inhibitor. Its primary use in research is as a negative control in experiments where Anisomycin is used as the active compound. By using DAM, researchers can confirm that the observed effects are due to the specific activity of Anisomycin (i.e., protein synthesis inhibition and subsequent signaling pathway activation) and not due to off-target effects or the chemical scaffold of the molecule.
Q2: How should I prepare and store this compound?
-
Solubility: this compound is soluble in methanol and DMSO.
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 2.23 mg of this compound (MW: 223.27 g/mol ) in 1 mL of DMSO. Vortex to ensure it is fully dissolved.
-
Storage: Store the solid compound at 2-8°C for short-term storage and the stock solution in single-use aliquots at -20°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.
Q3: What is the recommended working concentration for this compound?
The working concentration of DAM as a negative control should ideally be the same as the working concentration of Anisomycin used in the experiment. However, it is crucial to first perform a dose-response curve to determine the highest concentration of DAM that does not cause any significant effect on cell viability or the specific readout being measured in your experiment.
Q4: Should I expect to see any changes in signaling pathways (e.g., MAPK/JNK) with DAM treatment?
No. Anisomycin is a known activator of stress-activated protein kinases (SAPKs) such as p38 and JNK. As an inactive analog, this compound should not induce the phosphorylation or activation of these signaling pathways. This lack of activation is a key validation of its role as a negative control.
III. Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT) to Confirm DAM Inactivity
This protocol is designed to verify that this compound does not affect cell viability at the intended working concentrations.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and Anisomycin (as a positive control) in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest DAM/Anisomycin concentration).
-
Incubation: Remove the old medium from the cells and add the prepared media with the different treatments. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT/XTT Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Readout: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the compound concentration.
Expected Quantitative Data:
| Compound | Concentration Range | Expected Cell Viability |
| This compound | 0.1 - 10 µM | ~100% |
| Anisomycin | 0.1 - 10 µM | Dose-dependent decrease |
| Vehicle (DMSO) | < 0.1% | 100% |
Protocol 2: Western Blot for Assessing MAPK/JNK Pathway Activation
This protocol is used to confirm that DAM does not activate stress-activated signaling pathways, unlike Anisomycin.
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat the cells with the working concentration of this compound, Anisomycin, and a vehicle control for a short duration (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-p38, p38, phospho-JNK, JNK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol is to confirm that this compound does not induce apoptosis.
Methodology:
-
Cell Treatment: Seed cells in a 12-well plate and treat with this compound, a positive control for apoptosis (e.g., Staurosporine or Anisomycin at a high concentration), and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
IV. Visualizations
Caption: Experimental workflow for validating this compound as a negative control.
Caption: Comparison of signaling pathways affected by Anisomycin vs. This compound.
Validation & Comparative
Deacetylanisomycin vs. Anisomycin: A Comparative Analysis of Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological potency of Deacetylanisomycin and its parent compound, Anisomycin. The information presented herein is based on available experimental data to assist researchers in selecting the appropriate molecule for their studies.
Introduction
Anisomycin is a well-characterized antibiotic isolated from Streptomyces griseolus that is widely used in cell biology research.[1] It is a potent inhibitor of protein synthesis in eukaryotic cells and a strong activator of stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[2][3] this compound is a derivative of Anisomycin, differing by the absence of an acetyl group at the 3-position of the pyrrolidine ring. This structural modification has a significant impact on the compound's biological activity.
Mechanism of Action
Both Anisomycin and, to a lesser extent, this compound, are believed to exert their effects through interaction with the eukaryotic ribosome.
Anisomycin acts as a potent inhibitor of protein synthesis by binding to the 60S ribosomal subunit.[2] This binding interferes with the peptidyl transferase reaction, thereby halting polypeptide chain elongation.[2] Concurrently, Anisomycin is a powerful inducer of the cellular stress response, leading to the activation of the JNK and p38 MAPK signaling pathways. This activation is independent of its protein synthesis inhibition at lower concentrations.
This compound is considered a significantly less active derivative of Anisomycin. Early structure-activity relationship studies have demonstrated that the removal of the 3-position acetoxy group results in a substantial reduction in its biological activity, including its ability to inhibit protein synthesis.
Comparative Potency
The potency of Anisomycin as a cytotoxic agent, which is closely linked to its protein synthesis inhibitory activity, has been determined in various cell lines. In contrast, specific IC50 values for this compound are not widely reported in the literature, reflecting its significantly lower potency.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Anisomycin | U251 | Cell Growth Inhibition | 0.233 | |
| U87 | Cell Growth Inhibition | 0.192 | ||
| HEK293 | Cytotoxicity | 0.02 | ||
| This compound | N/A | Protein Synthesis Inhibition | > Anisomycin (Significantly less active) |
Signaling Pathways
Anisomycin is a well-established activator of stress-activated protein kinase (SAPK) pathways.
Caption: Anisomycin signaling pathways.
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay
This protocol provides a general framework for assessing the inhibition of protein synthesis in a cell-free system.
Caption: In vitro protein synthesis assay workflow.
Methodology:
-
Preparation of Cell-Free Lysate: A commercially available or lab-prepared cell-free translation system, such as rabbit reticulocyte lysate or wheat germ extract, is used.
-
Reaction Mixture: The lysate is supplemented with an energy source (ATP, GTP), amino acids (including a radiolabeled amino acid like [35S]-methionine if using autoradiography), and an mRNA template (e.g., luciferase mRNA for a non-radioactive readout).
-
Inhibitor Addition: Serial dilutions of Anisomycin or this compound are added to the reaction mixtures. A control with no inhibitor is included.
-
Incubation: The reactions are incubated at an optimal temperature (typically 30-37°C) for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.
-
Quantification: The amount of newly synthesized protein is quantified. For radiolabeled proteins, this can be done by SDS-PAGE followed by autoradiography or by trichloroacetic acid (TCA) precipitation and scintillation counting. For reporter proteins like luciferase, a luminometer is used to measure the enzymatic activity.
-
Data Analysis: The percentage of protein synthesis inhibition is calculated for each inhibitor concentration relative to the no-inhibitor control. The IC50 value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay
This protocol outlines a common method to assess the cytotoxic effects of the compounds on cultured cells.
Methodology:
-
Cell Seeding: Adherent cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of Anisomycin or this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT, MTS, or resazurin assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The available evidence strongly indicates that Anisomycin is a significantly more potent biological agent than this compound . The presence of the acetyl group at the 3-position of the pyrrolidine ring is critical for its high-affinity binding to the ribosome and its potent inhibition of protein synthesis. Researchers should consider the substantial difference in potency when selecting between these two compounds for their experiments. Anisomycin is the compound of choice for studies requiring robust inhibition of protein synthesis or activation of the SAPK/JNK and p38 MAPK pathways. This compound may serve as a useful negative control or a starting point for medicinal chemistry efforts to develop analogs with different activity profiles.
References
A Comparative Analysis of Deacetylanisomycin and Cycloheximide: Mechanisms of Action and Cellular Effects
For researchers, scientists, and drug development professionals, understanding the nuanced differences between molecular probes is paramount. This guide provides a detailed comparison of the mechanisms of Deacetylanisomycin (DAT) and Cycloheximide (CHX), two inhibitors of eukaryotic protein synthesis. While both compounds interfere with this fundamental cellular process, their specific binding sites, downstream cellular consequences, and potencies differ significantly.
This compound is a derivative of the potent protein synthesis inhibitor Anisomycin (AM). While direct experimental data on DAT is limited, its mechanism is inferred from its parent compound. Anisomycin is known not only for its inhibition of protein synthesis but also for its potent activation of stress-activated protein kinases. Cycloheximide, a widely used laboratory tool, is a well-characterized inhibitor of translation elongation. This guide will objectively compare their mechanisms of action, supported by available experimental data, to aid in the selection of the appropriate tool for specific research applications.
Mechanism of Action: Targeting the Ribosome
Both this compound (by inference from Anisomycin) and Cycloheximide act on the large ribosomal subunit (60S) to inhibit protein synthesis, but they target distinct steps in the elongation phase of translation.
This compound (inferred from Anisomycin): Anisomycin binds to the peptidyl transferase center (PTC) on the 60S ribosomal subunit. This binding interferes with the peptidyl transferase reaction, the crucial step where the amino acid from the incoming aminoacyl-tRNA is added to the growing polypeptide chain. This action effectively stalls the ribosome and prevents peptide bond formation. While DAT is considered a less potent derivative, the core mechanism of interfering with the PTC is likely conserved.
Cycloheximide: Cycloheximide binds to the E-site (exit site) of the 60S ribosomal subunit.[1] Its presence in the E-site sterically hinders the translocation of the deacylated tRNA from the P-site (peptidyl site) to the E-site, a necessary step for the ribosome to move along the mRNA and continue elongation.[1] This leads to the accumulation of ribosomes on the mRNA, forming polysomes.
dot
Quantitative Comparison of Inhibitory Activity
The potency of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) for protein synthesis and their binding affinity (Kd) to the ribosome.
| Parameter | This compound (as Desacetylanisomycin) | Cycloheximide | Reference |
| Protein Synthesis Inhibition (IC50) | Significantly reduced activity compared to Anisomycin | 290 ± 90 nmol/L (Primary Rat Hepatocytes)6600 ± 2500 nmol/L (HepG2 cells) | [2],[3] |
| Ribosomal Binding Affinity (Kd) | Data not available | ~15 µM | [1] |
| Binding Site | Peptidyl Transferase Center (inferred from Anisomycin) | E-site of 60S ribosomal subunit |
Induction of Apoptosis
Both compounds are known to induce apoptosis, or programmed cell death, although the signaling pathways they engage can differ.
This compound (inferred from Anisomycin): Anisomycin is a potent inducer of apoptosis. This is often linked to its ability to activate stress-activated protein kinases (SAPKs), particularly JNK and p38 MAPK. Activation of these pathways can lead to the phosphorylation of Bcl-2 family proteins, tipping the balance towards pro-apoptotic members and triggering the mitochondrial pathway of apoptosis.
Cycloheximide: Cycloheximide can also induce apoptosis, and its mechanism is often cell-type dependent. In some systems, CHX-induced apoptosis is dependent on the activation of caspases, specifically caspase-3. It can also lead to the loss of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family, thereby promoting apoptosis. Interestingly, at low concentrations, cycloheximide has been reported to have anti-apoptotic effects by inducing the expression of neuroprotective genes like Bcl-2.
dot
Experimental Protocols
Protein Synthesis Inhibition Assay
Objective: To determine the IC50 value of a compound for protein synthesis inhibition.
Methodology:
-
Cell Culture: Culture eukaryotic cells (e.g., HeLa, Jurkat) in appropriate media to ~80% confluency.
-
Treatment: Pre-incubate cells with varying concentrations of the test compound (this compound or Cycloheximide) for a specified time (e.g., 30 minutes).
-
Metabolic Labeling: Add a radiolabeled amino acid (e.g., ³⁵S-methionine/cysteine mixture) to the culture medium and incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Protein Precipitation: Precipitate the total protein from the cell lysate using trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated protein on a filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of this compound or Cycloheximide for a specified duration. Include untreated cells as a negative control.
-
Cell Harvesting: Gently harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are early apoptotic cells.
-
Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.
-
dot```dot digraph "Experimental_Workflow_Apoptosis" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treat with\nDAT or CHX"]; harvest [label="Harvest Cells"]; stain [label="Stain with\nAnnexin V-FITC & PI"]; flow [label="Flow Cytometry\nAnalysis"]; end [label="Quantify Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> treatment -> harvest -> stain -> flow -> end; }
References
Validating Deacetylanisomycin's Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Deacetylanisomycin (DAM) and its target engagement in cells. We present a summary of its presumed mechanism of action alongside established protein synthesis inhibitors, supported by experimental protocols and data for comparative evaluation.
This compound (DAM) is a derivative of the well-characterized protein synthesis inhibitor, Anisomycin. Anisomycin exerts its biological effects by binding to the 60S subunit of the eukaryotic ribosome, specifically inhibiting the peptidyl transferase enzyme. This action halts the elongation step of protein synthesis. Given its structural similarity to Anisomycin, DAM is presumed to share this primary cellular target. However, direct experimental validation and quantitative characterization of DAM's target engagement in mammalian cells are not extensively documented in publicly available literature.
This guide aims to provide a framework for researchers seeking to validate the target engagement of DAM. We will compare its expected mechanism with other known protein synthesis inhibitors, offering detailed experimental protocols for key validation assays.
Comparative Analysis of Protein Synthesis Inhibitors
To understand the potential cellular effects of this compound, it is essential to compare it with other well-established protein synthesis inhibitors. These inhibitors are categorized based on their specific mechanism of action.
| Compound | Target | Mechanism of Action | Reported IC50 (Protein Synthesis Inhibition) |
| This compound (DAM) | Presumed: 60S Ribosomal Subunit (Peptidyl Transferase Center) | Presumed: Inhibition of peptide bond formation during elongation. | Data not available in the public domain. |
| Anisomycin | 60S Ribosomal Subunit (Peptidyl Transferase Center) | Inhibits peptidyl transferase, thereby blocking peptide bond formation. Also known to activate stress-activated protein kinases (SAPK/JNK and p38 MAPK).[1] | ~0.02 µM (cytotoxicity in HEK293 cells)[1] |
| Cycloheximide | 60S Ribosomal Subunit (E-site) | Binds to the E-site of the ribosome, interfering with the translocation step of elongation.[2] | 6.6 ± 2.5 µM (in HepG2 cells)[3] |
| Puromycin | Ribosome (A-site mimic) | Acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination. | 3.96 µM (cytotoxicity in NIH/3T3 cells)[4] |
| Lactimidomycin | 60S Ribosomal Subunit (E-site) | A potent inhibitor of translation elongation that binds to the ribosomal E-site. | Low nanomolar range (cell growth inhibition) |
Note: The provided IC50 values are cell-line dependent and should be considered as reference points. Direct comparative studies in the same cellular context are recommended for accurate assessment. The lack of a reported IC50 for this compound highlights a critical gap in its characterization.
Experimental Protocols for Target Engagement Validation
To validate the presumed target engagement of this compound, several key experiments can be performed. Below are detailed protocols for these assays.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the ability of a compound to inhibit the translation of a reporter mRNA in a cell-free system.
Protocol:
-
Prepare a cell-free translation system: Rabbit reticulocyte lysate or wheat germ extract are commonly used. These are commercially available.
-
Prepare a reporter mRNA: In vitro transcribe a capped and polyadenylated mRNA encoding a reporter protein (e.g., Firefly Luciferase or Renilla Luciferase).
-
Set up the reaction: In a microcentrifuge tube, combine the cell-free lysate, amino acid mixture, energy source (ATP/GTP regenerating system), the reporter mRNA, and varying concentrations of this compound (or control inhibitors).
-
Incubate: Incubate the reaction at the optimal temperature for the lysate (typically 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60-90 minutes).
-
Measure reporter activity: Quantify the amount of newly synthesized reporter protein by measuring its activity (e.g., luminescence for luciferase).
-
Data analysis: Plot the reporter activity against the inhibitor concentration and determine the IC50 value.
Polysome Profiling
Polysome profiling by sucrose gradient centrifugation separates ribosomal subunits, monosomes, and polysomes. A global inhibition of translation elongation leads to a decrease in the polysome fraction and an increase in the monosome peak.
Protocol:
-
Cell treatment: Treat cultured cells with this compound, a positive control inhibitor (e.g., Anisomycin), or a vehicle control for a short period. Add a translation elongation inhibitor like cycloheximide (100 µg/mL) for 5-10 minutes before harvesting to "freeze" the ribosomes on the mRNA.
-
Cell lysis: Harvest and lyse the cells in a buffer containing cycloheximide and RNase inhibitors.
-
Sucrose gradient preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.
-
Loading and centrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed for several hours at 4°C.
-
Fractionation and analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal species.
-
Interpretation: An increase in the 80S monosome peak and a corresponding decrease in the polysome peaks in DAM-treated cells compared to the control would indicate an inhibition of translation elongation.
Ribosome Binding Assay
This assay can determine if this compound directly interacts with the ribosome.
Protocol:
-
Isolate ribosomes: Purify 80S ribosomes from a suitable eukaryotic source (e.g., rabbit reticulocytes or yeast).
-
Radiolabeling (optional but recommended): If a radiolabeled version of this compound is available, this allows for direct measurement of binding.
-
Binding reaction: Incubate the purified ribosomes with varying concentrations of labeled or unlabeled this compound in a suitable binding buffer.
-
Separation of bound and free ligand: Use a technique like equilibrium dialysis, ultracentrifugation, or filter binding to separate the ribosome-bound compound from the free compound.
-
Quantification: Quantify the amount of bound compound. For unlabeled compounds, a competition assay with a known radiolabeled ribosome-binding ligand can be performed.
-
Data analysis: Determine the binding affinity (Kd) of this compound for the ribosome.
Visualizing the Cellular Context
To better understand the processes involved in validating this compound's target engagement, the following diagrams illustrate the key signaling pathway, experimental workflow, and a logical comparison.
Caption: Presumed signaling pathway of this compound.
Caption: Experimental workflow for validating DAM's target engagement.
Caption: Logical comparison of DAM to alternative inhibitors.
Conclusion and Future Directions
While this compound is structurally related to the known protein synthesis inhibitor Anisomycin, direct experimental evidence validating its target engagement and potency in mammalian cells is currently lacking in the scientific literature. The experimental protocols provided in this guide offer a clear path for researchers to independently verify the mechanism of action of DAM. By performing in vitro translation assays, polysome profiling, and ribosome binding studies, the scientific community can generate the necessary data to definitively characterize the cellular target and efficacy of this compound. Such studies are crucial for the potential development and application of this compound in biomedical research. Furthermore, comparing the effects of DAM to its parent compound, Anisomycin, particularly concerning the activation of stress-activated protein kinases, would provide valuable insights into its specificity and potential off-target effects.
References
Deacetylanisomycin: A Comparative Analysis of Cross-Reactivity with Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Deacetylanisomycin (DAM), an analog of the well-characterized protein synthesis inhibitor Anisomycin, presents a subject of interest for understanding the nuances of ribosomal inhibition. This guide provides a comparative analysis of DAM's potential cross-reactivity with other protein synthesis inhibitors, drawing upon available data for its parent compound, Anisomycin, and related inhibitors that target the peptidyl transferase center (PTC) of the eukaryotic 60S ribosomal subunit.
Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center
Anisomycin, and by extension this compound, function by inhibiting the peptidyl transferase activity of the 60S ribosomal subunit in eukaryotes. This enzymatic center is responsible for the crucial step of peptide bond formation during protein synthesis. By binding to the A-site within the PTC, these inhibitors obstruct the proper positioning of aminoacyl-tRNA, thereby halting polypeptide chain elongation.
The shared mechanism of action among inhibitors targeting the PTC raises the possibility of cross-reactivity. This phenomenon, where resistance to one inhibitor confers resistance to another, often indicates overlapping binding sites or similar modes of interaction with the ribosome.
Comparative Analysis of Inhibitory Activity
| Inhibitor | Target Site | Typical IC50 Range (Protein Synthesis) | Reference Cell Type/System |
| Anisomycin | Peptidyl Transferase Center (60S) | 0.02 µM - 0.233 µM | HEK293, U251, U87 cells[1] |
| This compound | Peptidyl Transferase Center (60S) | Data not publicly available | - |
| Trichodermin | Peptidyl Transferase Center (60S) | Similar potency to Anisomycin | Saccharomyces cerevisiae[2] |
| Puromycin | A-site of Ribosome (mimics aminoacyl-tRNA) | Variable, typically in the µM range | General |
| Cycloheximide | E-site of the 60S ribosomal subunit | 6.6 µM (HepG2 cells) | HepG2 cells[3] |
Note: The absence of a specific IC50 value for this compound underscores the need for further experimental investigation to quantitatively assess its potency as a protein synthesis inhibitor.
Cross-Reactivity Profile: Insights from Anisomycin Resistance
Studies on Anisomycin resistance in organisms like Saccharomyces cerevisiae have revealed cross-resistance to other peptidyl transferase inhibitors, most notably the trichothecene antibiotics, such as trichodermin.[2] This suggests a significant overlap in their binding sites or mechanisms of action on the 60S ribosomal subunit. A spontaneous mutant of Saccharomyces cerevisiae resistant to trichodermin also displayed cross-resistance to Anisomycin, further solidifying this connection.[2]
Given that this compound is a close structural analog of Anisomycin, it is highly probable that it would exhibit a similar cross-reactivity profile. Therefore, cell lines or organisms resistant to Anisomycin or trichothecenes would likely show reduced sensitivity to this compound. Conversely, resistance to inhibitors with distinct binding sites, such as cycloheximide (which binds to the E-site), is not expected to confer resistance to this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by Anisomycin and a general workflow for assessing protein synthesis inhibitor cross-reactivity.
Caption: Anisomycin and this compound inhibit protein synthesis and activate stress-activated protein kinase pathways.
Caption: Experimental workflow to determine cross-reactivity between protein synthesis inhibitors.
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of a compound on protein synthesis in a cell-free system or in cell culture.
Objective: To determine the concentration of an inhibitor required to reduce protein synthesis by 50% (IC50).
Materials:
-
Cell line of interest (e.g., HeLa, HEK293) or cell-free translation extract (e.g., rabbit reticulocyte lysate).
-
Culture medium and supplements.
-
Test compounds (this compound and other inhibitors).
-
[35S]-Methionine or other radiolabeled amino acid.
-
Trichloroacetic acid (TCA).
-
Scintillation fluid and counter.
Procedure (Cell Culture):
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compounds. Incubate for a predetermined time (e.g., 1-2 hours).
-
Add [35S]-Methionine to each well and incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the proteins by adding cold 10% TCA.
-
Wash the precipitate with ethanol to remove unincorporated radiolabel.
-
Solubilize the protein precipitate in a suitable buffer (e.g., containing NaOH and SDS).
-
Measure the radioactivity of the solubilized protein using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Ribosome Binding Assay
This assay can be used to determine if an inhibitor directly interacts with the ribosome.
Objective: To assess the binding of a radiolabeled inhibitor to isolated ribosomes.
Materials:
-
Isolated 80S ribosomes from a eukaryotic source.
-
Radiolabeled inhibitor (e.g., [3H]-Anisomycin as a proxy for DAM).
-
Unlabeled competitor inhibitors.
-
Binding buffer (containing appropriate ions like Mg2+ and K+).
-
Nitrocellulose filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubate a fixed concentration of radiolabeled inhibitor with isolated ribosomes in the binding buffer.
-
In parallel, set up competition assays by pre-incubating the ribosomes with increasing concentrations of unlabeled competitor inhibitors before adding the radiolabeled inhibitor.
-
After incubation, rapidly filter the mixture through a nitrocellulose membrane. Ribosome-bound radiolabel will be retained on the filter, while unbound label will pass through.
-
Wash the filters with cold binding buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
A decrease in the retained radioactivity in the presence of an unlabeled competitor indicates that the competitor binds to the same or an overlapping site on the ribosome.
Conclusion
This compound, as a close analog of Anisomycin, is predicted to be a potent inhibitor of eukaryotic protein synthesis by targeting the peptidyl transferase center of the 60S ribosome. Based on the established cross-resistance between Anisomycin and trichothecene antibiotics, it is highly probable that this compound shares a similar cross-reactivity profile. However, the lack of direct experimental data, particularly IC50 values for protein synthesis inhibition, necessitates further research to definitively characterize its comparative performance and cross-reactivity with other inhibitors. The provided experimental protocols offer a framework for conducting such investigations, which are crucial for a comprehensive understanding of this compound's potential in research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Simultaneous ribosomal resistance to trichodermin and anisomycin in Saccharomyces cerevisiae mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylanisomycin: A Comparative Analysis of Specificity Among Translational Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deacetylanisomycin (DAS) with other well-known translational inhibitors, focusing on its specificity and mechanism of action. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate tools for their studies.
Introduction to Translational Inhibitors
Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention and research. Translational inhibitors are small molecules that interfere with the intricate machinery of the ribosome, halting the production of proteins. These inhibitors are invaluable tools for dissecting the mechanisms of translation and have been developed as antibiotics and anticancer agents. However, their utility can be compromised by off-target effects. This guide focuses on this compound, a derivative of the potent translational inhibitor Anisomycin, and compares its specificity against other commonly used inhibitors such as Anisomycin, Cycloheximide, Puromycin, and Emetine.
Mechanism of Action and Specificity
The specificity of a translational inhibitor is determined by its binding site on the ribosome and its potential to interact with other cellular components. An ideal inhibitor would selectively target the ribosome without eliciting other cellular responses.
This compound (DAS) is a derivative of Anisomycin where the acetyl group at the 3-position of the pyrrolidine ring is removed. This structural modification has a profound impact on its biological activity. Early structure-activity relationship studies have indicated that the removal of this acetyl group leads to a significant reduction in its ability to inhibit protein synthesis[1].
Anisomycin , the parent compound of DAS, is a potent inhibitor of the peptidyl transferase center on the 80S ribosome, thereby blocking peptide bond formation[2][3]. However, a well-documented off-target effect of Anisomycin is the potent activation of stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK)[4][5]. This activation is independent of its translational inhibitory activity and is a significant consideration in its experimental use.
Cycloheximide also inhibits the elongation step of translation by binding to the E-site of the 60S ribosomal subunit, preventing the translocation of tRNA.
Puromycin is an aminonucleoside antibiotic that acts as an analog of the 3' end of aminoacyl-tRNA. It enters the A-site of the ribosome and is incorporated into the growing polypeptide chain, causing premature chain termination. Puromycin is not specific to eukaryotes and also inhibits prokaryotic translation.
Emetine is another elongation inhibitor that binds to the 40S ribosomal subunit, preventing the movement of the ribosome along the mRNA.
Comparative Data on Inhibitor Activity
Quantitative data on the inhibitory concentrations of these compounds are crucial for experimental design. The following table summarizes available data on their 50% inhibitory concentration (IC50) for translation and highlights their key off-target effects.
| Inhibitor | Primary Target | Typical IC50 (Translation) | Key Off-Target Effects |
| This compound | Peptidyl transferase center (predicted) | Significantly higher than Anisomycin | Significantly reduced activation of JNK and p38 MAPK compared to Anisomycin |
| Anisomycin | Peptidyl transferase center | ~0.1 - 1 µM | Potent activator of JNK and p38 MAPK pathways |
| Cycloheximide | 60S ribosomal subunit (E-site) | ~0.1 - 1 µM | |
| Puromycin | Ribosomal A-site | Varies by system | Inhibits both eukaryotic and prokaryotic translation |
| Emetine | 40S ribosomal subunit | ~1 - 10 µM |
Signaling Pathways Affected
The off-target effects of translational inhibitors often manifest as the activation or inhibition of cellular signaling pathways. Anisomycin's activation of the JNK and p38 MAPK pathways is a classic example of such an effect. Evidence suggests that this activity is dependent on the acetyl group present in Anisomycin, implying that this compound would have a significantly reduced or absent effect on these pathways.
Figure 1. Signaling pathways affected by Anisomycin and this compound.
Experimental Protocols
To assess the specificity of translational inhibitors, a combination of in vitro and cell-based assays is employed.
In Vitro Translation Assay
This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Objective: To determine the IC50 value of a translational inhibitor.
Materials:
-
Rabbit reticulocyte lysate or wheat germ extract
-
mRNA template (e.g., luciferase mRNA)
-
Amino acid mixture (containing a radiolabeled or fluorescently tagged amino acid)
-
Translational inhibitors (this compound, Anisomycin, etc.)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a master mix containing the cell-free extract, mRNA, and amino acid mixture.
-
Aliquot the master mix into a multi-well plate.
-
Add serial dilutions of the translational inhibitors to the wells.
-
Incubate the plate at 30°C for 60-90 minutes to allow for translation.
-
Stop the reaction and measure the amount of newly synthesized protein by detecting the incorporated radiolabeled or fluorescent amino acid.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Figure 2. Workflow for an in vitro translation assay.
Kinase Activity Assay
This assay is used to determine the off-target effects of translational inhibitors on kinase signaling pathways.
Objective: To assess the activation of JNK and p38 MAPK by Anisomycin and its derivatives.
Materials:
-
Cell line (e.g., HEK293T, HeLa)
-
Translational inhibitors
-
Lysis buffer
-
Antibodies specific for total and phosphorylated forms of JNK and p38
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the translational inhibitors at various concentrations for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated JNK and p38.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total kinase.
Conclusion
The available evidence strongly suggests that this compound is a significantly less potent inhibitor of protein synthesis compared to its parent compound, Anisomycin. Crucially, the structural modification in this compound appears to abrogate the off-target activation of the JNK and p38 MAPK signaling pathways, a prominent effect of Anisomycin. This makes this compound a potentially more specific, albeit weaker, tool for studying translation, particularly in contexts where the activation of stress-activated protein kinases would be a confounding factor. For researchers seeking to inhibit translation without inducing a stress response, this compound may offer a valuable alternative to Anisomycin, provided its lower potency is taken into account in experimental design. Further quantitative studies are warranted to precisely define the IC50 of this compound for translational inhibition in various cell systems and to comprehensively profile its kinome-wide specificity.
References
- 1. Systematic Exploration of Functional Group Relevance for Anti-Leishmanial Activity of Anisomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. toku-e.com [toku-e.com]
- 4. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisomycin vs. Deacetylanisomycin: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Anisomycin and its derivative, Deacetylanisomycin. While both compounds share a core pyrrolidine structure, their functional differences lead to a significant disparity in their biological effects. This document summarizes their mechanisms of action, impact on cellular signaling, and presents relevant experimental methodologies.
Overview of Anisomycin and this compound
Anisomycin is a pyrrolidine antibiotic produced by Streptomyces griseolus.[1] It is a well-characterized and potent inhibitor of protein synthesis in eukaryotic organisms.[2][3] Beyond this primary function, Anisomycin is also a powerful activator of stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[2][4] This dual activity makes it a valuable tool in molecular biology research for studying protein synthesis and stress signaling pathways.
This compound is a derivative of Anisomycin where the acetyl group at the 3-position of the pyrrolidine ring is replaced by a hydroxyl group. It is described as a potent growth regulator in plants and is considered an inactive derivative of Anisomycin in terms of protein synthesis inhibition.
Comparative Biological Activity
The primary difference in the biological activity between Anisomycin and this compound lies in their ability to inhibit protein synthesis. Early structure-activity relationship studies have shown that the removal of the 3-position acetoxy group, as is the case in this compound, results in a significant reduction of activity related to protein translation.
Protein Synthesis Inhibition
Anisomycin exerts its inhibitory effect on protein synthesis by binding to the 60S subunit of the eukaryotic ribosome and inhibiting the peptidyl transferase reaction, which is crucial for peptide bond formation. This leads to a halt in polypeptide chain elongation.
Stress-Activated Protein Kinase (SAPK) Activation
Anisomycin is a well-documented and potent activator of the JNK and p38 MAPK signaling pathways. This activation is a result of "ribotoxic stress," a cellular response to ribosome damage. The activation of these pathways can lead to various cellular outcomes, including apoptosis and the induction of immediate-early genes like c-fos and c-jun.
The ability of this compound to activate these stress pathways is not well-documented. Given that SAPK activation by Anisomycin is linked to its interaction with the ribosome, it is plausible that the reduced ribosomal binding of this compound would lead to a correspondingly weak or non-existent activation of the JNK and p38 MAPK pathways.
Data Summary
The following tables summarize the known properties and biological activities of Anisomycin and this compound based on available literature.
Table 1: Chemical and Physical Properties
| Property | Anisomycin | This compound |
| Chemical Formula | C₁₄H₁₉NO₄ | C₁₂H₁₇NO₃ |
| Molecular Weight | 265.31 g/mol | 223.27 g/mol |
| Structure | Contains a 3-acetoxy group | Contains a 3-hydroxy group |
| Primary Source | Streptomyces griseolus | Derivative of Anisomycin |
Table 2: Comparison of Biological Activities
| Biological Activity | Anisomycin | This compound |
| Protein Synthesis Inhibition | Potent inhibitor | Reported as inactive or significantly reduced activity |
| Mechanism of Action | Binds to 60S ribosomal subunit, inhibits peptidyl transferase | Assumed to have weak or no binding to the ribosome |
| JNK/p38 MAPK Activation | Potent activator | Not reported to be a significant activator |
| Induction of Apoptosis | Can induce apoptosis, often via SAPK activation | Unlikely to induce apoptosis through the same mechanism |
| Other Reported Activities | Antifungal, antiprotozoal, immunosuppressant | Plant growth regulator |
Signaling Pathways and Experimental Workflows
Anisomycin-Induced JNK/p38 MAPK Signaling Pathway
Caption: Anisomycin-induced ribotoxic stress activates the JNK and p38 MAPK signaling pathways.
General Workflow for Assessing Protein Synthesis Inhibition
Caption: A generalized workflow for determining the IC50 of protein synthesis inhibitors.
Experimental Protocols
Protein Synthesis Inhibition Assay
This protocol is a general method to assess the inhibition of protein synthesis in cultured cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on protein synthesis.
Materials:
-
Cultured eukaryotic cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Anisomycin and this compound
-
Radiolabeled amino acid (e.g., [³⁵S]methionine)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare serial dilutions of Anisomycin and this compound in cell culture medium.
-
Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the cells for a predetermined period (e.g., 2-4 hours).
-
Radiolabeling: Add a small volume of medium containing a high concentration of the radiolabeled amino acid to each well. Incubate for a short period (e.g., 30-60 minutes).
-
Cell Lysis and Protein Precipitation:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold 10% TCA to each well to precipitate the proteins.
-
Incubate on ice for 30 minutes.
-
Wash the precipitate with 10% TCA and then with ethanol to remove unincorporated radiolabel.
-
-
Quantification:
-
Solubilize the protein precipitate in a suitable buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the logarithm of the compound concentration to determine the IC50 value.
JNK Activation Assay (Western Blot)
This protocol describes a common method to detect the activation of JNK by phosphorylation.
Objective: To determine if a compound induces the phosphorylation of JNK.
Materials:
-
Cultured cells
-
Anisomycin and this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with Anisomycin, this compound, or a vehicle control for various time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total-JNK antibody to confirm equal protein loading.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of synthetic antibiotic analogues of anisomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Exploration of Functional Group Relevance for Anti-Leishmanial Activity of Anisomycin [mdpi.com]
Validating Apoptosis Induction: A Comparative Guide for Deacetylanisomycin
For researchers and professionals in drug development, rigorously validating the pro-apoptotic activity of a novel compound is a critical step. This guide provides a framework for comparing the performance of Deacetylanisomycin (DAM) against established apoptosis inducers. Due to the limited publicly available data on DAM, we will use the well-characterized compound Staurosporine as a primary example to illustrate the required experimental validation. This guide is designed to be a template for the comprehensive analysis of DAM's apoptotic potential.
Comparison of Apoptotic Induction: this compound vs. Alternatives
A direct comparison of this compound with other apoptosis-inducing agents necessitates quantitative data from standardized assays. The following table illustrates how data for DAM could be presented alongside Staurosporine and Etoposide, two well-established apoptosis inducers with different mechanisms of action. Researchers investigating DAM would populate a similar table with their experimental findings.
| Feature | This compound (DAM) | Staurosporine | Etoposide |
| Primary Mechanism | Proposed JNK/p38 MAPK activator | Broad-spectrum protein kinase inhibitor | Topoisomerase II inhibitor |
| Cell Line | e.g., HeLa, Jurkat | HeLa | Jurkat |
| Concentration for IC50 | To be determined | 1 µM | 50 µM[1] |
| Time for Max Apoptosis | To be determined | 6-24 hours | 24-48 hours[2] |
| Annexin V+/PI- (%) | e.g., X% ± SD | ~40-60% | ~30-50%[3] |
| Caspase-3 Activation | e.g., X-fold increase | >20-fold increase[4] | ~5-10-fold increase |
| Mitochondrial Pathway | To be determined | Yes | Yes[5] |
| Death Receptor Pathway | To be determined | Yes (in some cells) | No |
Table 1: Comparative Performance of Apoptosis Inducers. This table provides a template for summarizing the key performance indicators of this compound in comparison to the well-characterized apoptosis inducers Staurosporine and Etoposide. The data for DAM is hypothetical and should be replaced with experimental results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for key apoptosis assays that should be employed to characterize the effects of this compound.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations and time points. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Harvest cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze by flow cytometry within one hour.
Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activation can be measured using a fluorogenic substrate that releases a fluorescent molecule upon cleavage by active caspase-3. The increase in fluorescence is proportional to the caspase-3 activity.
Protocol:
-
Treat cells with this compound as described above.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-AFC) to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Quantify the fold-increase in caspase-3 activity relative to the untreated control.
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
Protocol:
-
Following treatment with this compound, lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Perform densitometric analysis to determine the relative protein expression levels.
Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: A decrease in the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. This can be measured using cationic fluorescent dyes like JC-1, which accumulate in healthy mitochondria and emit red fluorescence. In apoptotic cells with depolarized mitochondria, the dye remains in the cytoplasm as monomers and emits green fluorescence. A shift from red to green fluorescence indicates a loss of ΔΨm.
Protocol:
-
Treat cells with this compound.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in a buffer containing the JC-1 dye.
-
Incubate at 37°C for 15-30 minutes.
-
Wash the cells to remove the excess dye.
-
Analyze the cells by flow cytometry, measuring both red and green fluorescence.
-
Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.
Signaling Pathways and Experimental Workflows
Visualizing the proposed mechanisms and experimental procedures can aid in understanding the validation process for this compound.
Figure 1: Proposed Intrinsic Apoptotic Pathway of this compound. This diagram illustrates the hypothetical signaling cascade initiated by this compound, leading to apoptosis through the JNK/p38 MAPK pathway and subsequent mitochondrial events.
Figure 2: Experimental Workflow for Validating this compound. This flowchart outlines the key steps for a comparative study to validate the apoptosis-inducing activity of this compound against established compounds.
References
- 1. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 2. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actinomycin D and staurosporine, potent apoptosis inducers in vitro, are potentially effective chemotherapeutic agents against glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Kinase Inhibitor Specificity: A Comparative Guide on Deacetylanisomycin and Other p38 MAPK Modulators
For researchers, scientists, and drug development professionals, the precise understanding of a compound's interaction with its intended target and potential off-target effects is paramount for accurate experimental interpretation and therapeutic development. This guide provides a comparative overview of Deacetylanisomycin (DAM) in the context of other well-characterized inhibitors of the p38 MAP kinase pathway, namely Anisomycin and SB203580. Due to the limited publicly available kinome-wide screening data for this compound, this guide will focus on the known off-target profiles of its parent compound, Anisomycin, and the widely used inhibitor SB203580, while providing a comprehensive framework for how such off-target effects can be experimentally determined.
Introduction to this compound and Related Compounds
This compound (DAM) is a derivative of Anisomycin. Anisomycin itself is a pyrrolidine antibiotic that functions as a potent inhibitor of protein synthesis by targeting the 80S ribosome.[1] However, beyond this primary mechanism, Anisomycin is also widely recognized as a potent activator of stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[2][3] This dual activity complicates the interpretation of experimental results using Anisomycin, as observed cellular effects may be attributable to either protein synthesis inhibition or SAPK activation. DAM, being a close structural analog, warrants careful characterization to delineate its own activity profile.
In contrast, compounds like SB203580 were specifically developed as inhibitors of p38 MAPK catalytic activity.[4] While highly valuable as research tools, even these targeted inhibitors are not entirely specific and can interact with other kinases, leading to off-target effects that can influence experimental outcomes.
Comparative Analysis of Off-Target Effects
| Compound | Primary Target(s)/Activity | Known Off-Target Kinase Interactions/Activities | Key Considerations |
| Anisomycin | Protein Synthesis (80S Ribosome) | Activates p38 MAPK and JNK pathways | Effects are a composite of protein synthesis inhibition and stress kinase activation. |
| SB203580 | p38α/β MAPK | Inhibits Protein Kinase B (PKB/Akt), Casein Kinase 1 (CK1). Can activate Raf-1 at higher concentrations (>20 µM). | Off-target effects can confound results, especially at higher concentrations. |
| This compound | Derivative of Anisomycin | Kinase selectivity profile not publicly documented. | Requires experimental characterization to determine its effects on protein synthesis and kinase signaling pathways. |
Experimental Protocols
To address the gap in data for this compound and to rigorously characterize any kinase inhibitor, a kinome-wide selectivity profiling assay is the gold standard. Below is a detailed protocol for a representative competition binding assay, such as the KINOMEscan™ platform.
Protocol: Kinase Selectivity Profiling via Competition Binding Assay (e.g., KINOMEscan™)
Objective: To determine the binding affinity of a test compound (e.g., this compound) against a large panel of purified human kinases, thereby identifying on- and off-target interactions.
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
Materials:
-
Test compound (e.g., this compound) dissolved in 100% DMSO.
-
KINOMEscan™ kinase panel (or similar comprehensive panel of purified, DNA-tagged kinases).
-
Streptavidin-coated magnetic beads.
-
Immobilized, broadly active kinase ligand.
-
Assay buffer (proprietary to the service provider, but generally includes buffers, salts, and carrier proteins).
-
Wash buffer.
-
qPCR reagents.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical screening concentration is 1-10 µM. For Kd determination, an 11-point, 3-fold serial dilution is common.
-
Assay Reaction Setup:
-
In a multi-well plate, combine the DNA-tagged kinases with the appropriate dilution of the test compound or DMSO (as a vehicle control).
-
Add the immobilized ligand and streptavidin-coated beads to each well.
-
Incubate the mixture to allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for the assay platform.
-
-
Washing: After incubation, the beads are washed to remove unbound components, including unbound kinase and test compound.
-
Elution and Quantification: The kinase-DNA conjugate that remains bound to the beads is eluted.
-
qPCR Analysis: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis:
-
The qPCR signal from the test compound-treated samples is compared to the signal from the DMSO control samples.
-
Results are often expressed as "Percent of Control" (%Ctrl), where a lower percentage indicates greater inhibition of the kinase-ligand interaction.
-
For dose-response experiments, the data are plotted, and the dissociation constant (Kd) is calculated using a suitable binding model.
-
Data Presentation and Interpretation
The output of a kinome profiling study is a large dataset that can be visualized and interpreted in several ways to assess inhibitor selectivity.
Table 2: Illustrative Kinase Selectivity Data
This table presents hypothetical data for a selective p38 MAPK inhibitor versus a non-selective inhibitor to demonstrate how results are typically displayed. Data are often shown as percent of control at a fixed inhibitor concentration (e.g., 1 µM).
| Kinase Target | Kinase Family | Selective p38 Inhibitor (% of Control @ 1µM) | Non-Selective Inhibitor (% of Control @ 1µM) |
| p38α (MAPK14) | MAPK | 5 | 45 |
| p38β (MAPK11) | MAPK | 8 | 52 |
| JNK1 | MAPK | 92 | 15 |
| ERK2 | MAPK | 98 | 88 |
| PKBα (AKT1) | AGC | 85 | 25 |
| CDK2 | CMGC | 95 | 30 |
| SRC | Tyrosine Kinase | 91 | 22 |
| VEGFR2 | Tyrosine Kinase | 99 | 18 |
Hypothetical data for illustrative purposes. Lower "% of Control" values indicate stronger binding/inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified p38 MAPK signaling cascade.
Experimental Workflow Diagram
Caption: Workflow for kinase inhibitor profiling.
Conclusion
While this compound's specific off-target kinase profile remains to be publicly detailed, the known dual activity of its parent compound, Anisomycin, underscores the critical need for such a characterization. Comparing the known off-target effects of established inhibitors like SB203580 highlights the principle that even highly selective compounds can have unintended interactions. For researchers utilizing DAM or any novel inhibitor, conducting comprehensive selectivity profiling, as outlined in this guide, is an essential step to ensure the accurate interpretation of experimental data and to fully understand the compound's biological effects. This rigorous approach is fundamental to the advancement of robust and reliable research in drug discovery and chemical biology.
References
Validating Protein Synthesis Inhibition: A Comparative Guide to Deacetylanisomycin Using a Luciferase Assay
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and drug discovery, the precise measurement of protein synthesis inhibition is critical for understanding cellular processes and for the development of novel therapeutics. Deacetylanisomycin (DAM), a derivative of the antibiotic Anisomycin, is a potent inhibitor of protein synthesis in eukaryotes. This guide provides a comprehensive comparison of DAM's performance against other well-established protein synthesis inhibitors, utilizing a highly sensitive and quantitative luciferase-based reporter assay. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in their study of translational control.
Comparative Analysis of Protein Synthesis Inhibitors
This compound, like its parent compound Anisomycin, targets the 80S ribosome, specifically inhibiting the peptidyl transferase reaction, which is a crucial step in the elongation phase of protein synthesis. To objectively evaluate its efficacy, we compare it with other commonly used inhibitors that act through distinct mechanisms: Cycloheximide (CHX), which blocks the translocation step of elongation, and Puromycin (PURO), an aminoacyl-tRNA analog that causes premature chain termination.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds, providing a quantitative measure of their potency. The data is collated from various studies and presented here for comparative purposes. It is important to note that IC50 values can be cell-type specific.
| Compound | Target/Mechanism of Action | Representative IC50 (Protein Synthesis Inhibition) |
| This compound (DAM) | 80S Ribosome (Peptidyl Transferase) | Similar potency to Anisomycin is expected due to structural similarity. |
| Anisomycin (ANI) | 80S Ribosome (Peptidyl Transferase)[1][2] | 0.02 µM - 0.233 µM[3][4] |
| Cycloheximide (CHX) | 80S Ribosome (Translocation)[5] | 0.02 µM - 6.6 µM |
| Puromycin (PURO) | Ribosome (Premature Chain Termination) | 1.6 µM - 3.96 µM |
Mechanism of Action: Eukaryotic Protein Synthesis and Inhibition
The process of eukaryotic protein synthesis, or translation, is a fundamental cellular process that can be broadly divided into initiation, elongation, and termination. Various signaling pathways, such as the mTOR and MAPK pathways, regulate this intricate process. The diagram below illustrates a simplified model of the eukaryotic translation pathway and highlights the steps at which DAM and other inhibitors exert their effects.
Caption: Mechanism of eukaryotic translation and points of inhibition.
Experimental Protocol: Luciferase Reporter Assay for Protein Synthesis Inhibition
This protocol describes a cell-based assay to quantify the inhibition of protein synthesis using a luciferase reporter system. The principle of this assay is that the inhibition of overall protein synthesis will lead to a corresponding decrease in the expression of a reporter protein, in this case, luciferase, which can be measured by its enzymatic activity. A dual-luciferase system is recommended, where a primary reporter (e.g., Firefly luciferase) is used to measure the effect of the compound, and a secondary reporter (e.g., Renilla luciferase) under the control of a different promoter serves as an internal control for normalization.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Plasmid encoding Firefly luciferase under a constitutive promoter (e.g., CMV or SV40)
-
Plasmid encoding Renilla luciferase for normalization (e.g., pRL-TK)
-
Transfection reagent
-
This compound (DAM) and other inhibitors (ANI, CHX, PURO)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Firefly and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of DAM and the other inhibitors in cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation with Inhibitors: Incubate the cells with the inhibitors for a predetermined period (e.g., 2, 4, or 6 hours).
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.
-
Subsequently, add Stop & Glo® Reagent to quench the Firefly reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound using a non-linear regression curve fit.
-
The following diagram outlines the experimental workflow for the luciferase assay.
Caption: Experimental workflow for the dual-luciferase reporter assay.
Conclusion
The luciferase-based reporter assay is a robust, sensitive, and high-throughput compatible method for validating and quantifying the activity of protein synthesis inhibitors. This compound, a potent inhibitor of the peptidyl transferase step of translation, can be effectively characterized using this system. This guide provides the necessary framework for researchers to compare the efficacy of DAM against other standard inhibitors, thereby facilitating a deeper understanding of its biological activity and potential therapeutic applications. The provided protocols and diagrams serve as a practical resource for the design and execution of these critical experiments in the study of translational control.
References
Safety Operating Guide
Deacetylanisomycin: Comprehensive Disposal and Safety Protocols
For Immediate Implementation by Laboratory and Research Personnel
This document provides essential operational and safety guidance for the proper disposal of Deacetylanisomycin. Given its status as a potent biological agent and an analog of the cytotoxic protein synthesis inhibitor Anisomycin, all handling and disposal procedures must be conducted with stringent adherence to safety protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound, as a derivative of the cytotoxic compound Anisomycin, requires careful handling in a controlled laboratory environment. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure risk.
| Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, safety goggles, and nitrile gloves. For procedures with a high risk of aerosolization, a fit-tested N95 respirator and a face shield are required. |
| Ventilation | All handling of solid this compound and preparation of solutions must be performed within a certified chemical fume hood or a biological safety cabinet. |
| General Handling | Avoid inhalation of dust and direct contact with skin and eyes. Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling. |
| Storage | Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. |
Step-by-Step Disposal Procedures
The primary and preferred method for the disposal of this compound and all contaminated materials is high-temperature incineration by a licensed hazardous waste disposal service.[1][2] Where incineration is not available, chemical degradation may be considered.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all unused or expired pure this compound in a designated, clearly labeled hazardous waste container.
-
Contaminated consumables, including weighing papers, pipette tips, and gloves, must be collected in a separate, sealed, and puncture-proof container labeled as "Cytotoxic Waste."
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound should be collected in a dedicated, leak-proof hazardous waste container.
-
Do not mix this waste stream with other chemical wastes unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for cytotoxic waste.
-
Chemical Degradation (for liquid waste, if incineration is unavailable)
Based on stability data for the parent compound, Anisomycin, which degrades into this compound, alkaline hydrolysis is an effective method for chemical degradation. Anisomycin is highly unstable under alkaline conditions, with complete degradation observed within one hour.[3]
-
Procedure:
-
Working in a chemical fume hood, cautiously add a 1M solution of sodium hydroxide (NaOH) to the liquid waste containing this compound to adjust the pH to >12.
-
Stir the solution at room temperature for a minimum of 2 hours to ensure complete degradation.
-
Neutralize the solution to a pH between 6 and 8 by slowly adding a 1M solution of hydrochloric acid (HCl).
-
The neutralized solution can then be disposed of as regular chemical waste, in accordance with institutional and local regulations.
-
Spill Management
In the event of a spill, immediately evacuate and secure the area. Wearing appropriate PPE, cover the spill with an absorbent material. For solid spills, gently sweep the material to avoid creating dust and place it in a sealed container. For liquid spills, absorb the material and place it into a designated hazardous waste container. Clean the spill area with a suitable decontaminating solution.
Quantitative Data on Anisomycin Stability
The following table summarizes the stability of Anisomycin under various stress conditions, which results in its degradation to this compound. This data is derived from a stability-indicating study and provides insight into the conditions that promote the degradation of these related compounds.[3]
| Stress Condition | Reagent/Parameter | Duration | Temperature | Anisomycin Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl | 30 days | Room Temperature | 77.7% |
| Alkaline Hydrolysis | 0.01 M NaOH | 1 hour | Room Temperature | 100% |
| Neutral Hydrolysis | Deionized Water | 16 days | Room Temperature | 33.7% |
| Oxidation | 30% H₂O₂ | 30 days | Room Temperature | 14.8% |
| Thermal (Acidic) | 0.1 M HCl | 48 hours | 60°C | 38.3% |
| Thermal (Neutral) | Deionized Water | 48 hours | 60°C | 93.3% |
| Photolysis | UV light | 16 days | Room Temperature | 14.2% |
Experimental Protocol: Anisomycin-Induced JNK Activation Assay
Anisomycin is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[4] The following protocol outlines a general method for assessing JNK activation in a cell culture model.
1. Cell Culture and Treatment:
-
Plate cells (e.g., DU 145 prostate cancer cells) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with Anisomycin at a final concentration of 250 ng/mL for various time points (e.g., 1, 4, 8 hours). Include an untreated control.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Western Blot Analysis:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total JNK.
Visualizations
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Anisomycin-Induced JNK Signaling Pathway
Caption: Simplified JNK signaling pathway activated by Anisomycin.
References
Essential Safety and Operational Guide for Handling Deacetylanisomycin
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Deacetylanisomycin. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves is recommended. | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or aerosolized particles of the compound. |
| Respiratory Protection | For handling powders outside of a containment system, a NIOSH-approved N95 or higher particulate respirator is required.[1][2] | Minimizes the risk of inhaling fine particles of the compound. |
| Body Protection | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
Illustrative Glove Breakthrough Times
| Glove Material | Acetone | Acetonitrile | Dichloromethane | Isopropanol |
| Nitrile | Poor | Good | Poor | Excellent |
| Latex | Poor | Fair | Poor | Good |
| Neoprene | Fair | Good | Poor | Excellent |
| Butyl Rubber | Excellent | Excellent | Fair | Excellent |
This table is for illustrative purposes only. Always refer to the manufacturer's data.
Operational Plan for Safe Handling
1. Preparation:
-
Ensure a designated and clearly labeled area for handling this compound is established, preferably within a chemical fume hood or other ventilated enclosure.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before starting work.
-
Don all required personal protective equipment (PPE) in the correct order: gown, then mask/respirator, then eye protection, and finally, double gloves with the inner glove tucked under the gown cuff and the outer glove over the cuff.
2. Handling:
-
When weighing the solid compound, perform this task within a chemical fume hood or a powder containment hood to minimize the risk of inhalation.
-
To dissolve the compound, add the solvent slowly to the vial containing the this compound to avoid splashing.
-
If any spills occur, they should be cleaned immediately following the spill response protocol outlined below.
3. Clean-up:
-
Wipe down the work surface with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol) after each use.
-
Dispose of all contaminated disposable materials, including bench paper and pipette tips, in a designated hazardous waste container.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the hazardous waste. The gown and other PPE should be removed before exiting the work area.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous materials.
2. Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Containers should be stored in a secondary containment bin in a designated and secure area away from general laboratory traffic.
3. Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department.
-
Ensure all containers are properly labeled with the contents and associated hazards before collection.
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
